(4-Benzyl-6-methylmorpholin-2-yl)methanol
Description
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Properties
IUPAC Name |
(4-benzyl-6-methylmorpholin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-11-7-14(9-13(10-15)16-11)8-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPHTTKTZQGSHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)CO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Benzyl-6-methylmorpholin-2-yl)methanol and the Importance of Stereospecificity
A Note on Chemical Identification: It is crucial to begin this guide by addressing a discrepancy in the provided topic. The Chemical Abstracts Service (CAS) number 1821773-67-4 is authoritatively assigned to a specific stereoisomer of the named compound: ((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol .[1][2] The more general name, (4-Benzyl-6-methylmorpholin-2-yl)methanol, which does not specify the spatial arrangement of its atoms, is associated with a different CAS number, 40987-51-7.[3] This distinction is paramount in scientific research and drug development, as different stereoisomers can have vastly different biological activities. This guide will focus primarily on the compound correctly identified by CAS 1821773-67-4, with additional information provided for related structures.
Part 1: Core Compound Analysis: ((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol
CAS Number: 1821773-67-4
Introduction and Significance
((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol is a substituted morpholine derivative. The morpholine ring is a common structural motif in medicinal chemistry, valued for its favorable physicochemical properties, including good water solubility and metabolic stability.[4] The presence of chiral centers at the 2 and 6 positions, fixed in the (R,R) configuration, makes this compound a valuable chiral building block for asymmetric synthesis.[2] Such building blocks are essential for creating enantiomerically pure active pharmaceutical ingredients (APIs), where a specific three-dimensional structure is often required for selective interaction with biological targets.[5]
The structural features—a tertiary amine within the morpholine ring, a benzyl group providing lipophilicity, a methyl group, and a primary alcohol (methanol) for further functionalization—make it a versatile intermediate for the synthesis of more complex molecules.[6] Its applications are primarily in research and development within the pharmaceutical and chemical industries.
Physicochemical Properties
A summary of the key computed and experimental properties for ((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO₂ | |
| Molecular Weight | 221.30 g/mol | [1] |
| InChI Key | VGPHTTKTZQGSHW-DGCLKSJQSA-N | [1] |
| Appearance | Not specified (likely a solid or oil) | |
| Purity | Typically available at ≥95% or ≥98% | [1] |
| Storage Temperature | 2-8°C, sealed in a dry, well-ventilated area |
Chemical Structure and Stereochemistry
The defined (2R,6R) stereochemistry is a critical feature of this molecule. The "R" designation at each chiral center is determined by the Cahn-Ingold-Prelog priority rules. This specific arrangement dictates the molecule's shape, which in turn governs its binding affinity and efficacy when used as an intermediate for biologically active compounds.
Caption: 2D representation of ((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol.
Applications in Synthesis
As a chiral building block, this compound serves as a starting material or intermediate in multi-step synthetic pathways.
-
Pharmaceutical Intermediates: The morpholine scaffold is present in numerous approved drugs, including the antibiotic Linezolid and the kinase inhibitor Gefitinib. Chiral morpholines like this one are sought after for the development of new chemical entities (NCEs) targeting a range of disorders.[4][5]
-
Asymmetric Synthesis: The primary alcohol group (-CH₂OH) is a versatile functional handle. It can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, allowing for the attachment of other molecular fragments without disturbing the stereocenters on the morpholine ring.
Safety and Handling
Standard laboratory safety protocols should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
First Aid:
-
If Swallowed: Call a poison center or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes.
-
Part 2: Related Morpholine Structures
(4-Benzyl-6-methylmorpholin-2-yl)methanol
CAS Number: 40987-51-7
This compound is the racemic or unspecified stereoisomer of the primary topic. While possessing the same molecular formula and connectivity, a sample with this CAS number would likely contain a mixture of different stereoisomers. In a research or drug development context, using such a mixture would typically be limited to initial screening, with a subsequent focus on synthesizing and testing the individual, pure stereoisomers to identify the most active and safest form.
| Property | Value | Source |
| CAS Number | 40987-51-7 | [3] |
| Molecular Formula | C₁₃H₁₉NO₂ | [3] |
| Molecular Weight | 221.298 g/mol | [3] |
Other Analogs
The chemical literature and supplier catalogs contain numerous variations of this core structure, highlighting the modularity of morpholine synthesis. Examples include:
-
(R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol: This analog features two methyl groups at the 6-position, removing one of the chiral centers.[5]
-
((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol (CAS 1093085-89-2): This compound has a different stereochemical configuration (cis instead of trans) and a larger benzyloxymethyl group in place of the methyl group.
These variations allow researchers to perform structure-activity relationship (SAR) studies, systematically modifying parts of the molecule to optimize its properties for a specific biological target.
Part 3: Synthesis and Methodologies (General Principles)
While a specific, peer-reviewed synthesis for ((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol was not found in the initial search, the synthesis of substituted morpholines is well-established.[4] The general workflow often involves the cyclization of an appropriate amino alcohol precursor.
Retrosynthetic Analysis
A logical approach to synthesizing this molecule would involve disconnecting the morpholine ring to reveal simpler, commercially available starting materials.
Caption: A simplified retrosynthetic pathway for the target morpholine.
Illustrative Experimental Workflow
The following is a generalized, conceptual protocol for the synthesis of a substituted morpholine, based on common organic chemistry principles. This is not a validated protocol for the specific target compound.
-
Step 1: Synthesis of an N-protected Amino Alcohol. Start with a chiral starting material (e.g., a chiral epoxide or amino acid) to establish the desired stereochemistry.
-
Step 2: N-Benzylation. React the amino group with benzaldehyde under reductive amination conditions (e.g., using sodium triacetoxyborohydride) or with benzyl bromide in the presence of a base to install the N-benzyl group.
-
Step 3: Intramolecular Cyclization. Convert one of the alcohol groups into a good leaving group (e.g., a tosylate or mesylate). Subsequent treatment with a base will promote an intramolecular Williamson ether synthesis (an Sₙ2 reaction), where the remaining alcohol attacks the carbon with the leaving group, forming the morpholine ring.
-
Step 4: Purification. The final product would be purified using techniques such as column chromatography or recrystallization to isolate the desired compound with high purity.
References
- MySkinRecipes. (n.d.). (R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol.
- PubChem. (n.d.). CID 59494846: ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol.
- Chemcd. (n.d.). (4-benzyl-6-methyl-morpholin-2-yl)-methanol, 40987-51-7.
- Sigma-Aldrich. (n.d.). CAS 1821773-67-4: ((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol.
- CymitQuimica. (n.d.). CAS 1821773-67-4: ((2R,6R)-4-benzyl-6-methylmorpholin-2-yl)methanol.
- BLDpharm. (n.d.). 1821773-67-4|((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol.
- CymitQuimica. (n.d.). CAS 132073-82-6: [(2S)-4-benzylmorpholin-2-yl]methanol.
- ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
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A Comprehensive Technical Guide to (2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol: A Chiral Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the chiral morpholine derivative, (2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol. With a molecular weight of 221.30 g/mol , this compound has emerged as a significant building block in the field of asymmetric synthesis, particularly in the development of novel therapeutic agents. This document will detail its physicochemical properties, provide a plausible, evidence-based synthetic route, outline robust analytical methodologies for its characterization, and discuss its current and potential applications in drug development, supported by mechanistic insights. The guide is intended to be a valuable resource for researchers and scientists engaged in synthetic chemistry and pharmaceutical development, offering both theoretical grounding and practical, actionable protocols.
Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry
The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of pharmaceuticals due to its favorable physicochemical properties. These include enhanced metabolic stability, improved aqueous solubility, and the potential for blood-brain barrier permeability. The introduction of stereocenters into the morpholine ring, creating chiral derivatives, is often crucial for therapeutic efficacy and safety, as different enantiomers can exhibit distinct pharmacological activities.
(2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol, a di-substituted chiral morpholine, represents a key intermediate in the synthesis of complex molecules. Its specific stereochemistry and the presence of reactive functional groups—a primary alcohol and a protected secondary amine—make it a versatile tool for constructing enantiomerically pure compounds. This guide will elucidate the intrinsic value of this molecule and provide the technical details necessary for its effective utilization in a research and development setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol is fundamental to its application in synthesis and drug design.
| Property | Value | Source |
| Molecular Weight | 221.30 g/mol | [1] |
| Molecular Formula | C₁₃H₁₉NO₂ | [2] |
| CAS Number | 1821773-67-4 | [1] |
| Appearance | Inferred to be a solid or oil | - |
| Purity | Commercially available up to 98% | [1] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [2] |
Synthesis of (2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol: A Strategic Approach
Rationale for the Synthetic Strategy
The chosen strategy leverages the high stereospecificity of epoxide ring-opening reactions with amines. By starting with enantiomerically pure precursors, the desired stereochemistry of the final product can be precisely controlled. The benzyl group serves as a convenient protecting group for the morpholine nitrogen, which can be removed later if necessary.
Proposed Synthetic Workflow
Sources
The 4-Benzyl-6-Methylmorpholine Scaffold: A Privileged Core for Next-Generation Therapeutics
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Publication Date: February 23, 2026
Abstract
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its capacity to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3] Its unique structural and electronic features, including a pKa that enhances aqueous solubility and metabolic stability, have led to its incorporation into numerous FDA-approved drugs, particularly in oncology.[4] This guide delves into the specific, yet underexplored, 4-benzyl-6-methylmorpholine scaffold. We will provide a comprehensive analysis of its synthetic accessibility, explore its promising applications in oncology and neurodegenerative diseases, and offer detailed experimental protocols to empower researchers in their drug discovery endeavors. This document serves as a technical roadmap for scientists and drug development professionals aiming to leverage this versatile core for the creation of novel, high-efficacy therapeutics.
The Morpholine Moiety: A Foundation of Therapeutic Success
The six-membered morpholine ring, containing both a secondary amine and an ether functional group, is a versatile and readily accessible building block in drug design.[2] Its ability to improve a compound's solubility, bioavailability, and metabolic profile makes it an attractive component for medicinal chemists.[4] The nitrogen atom's basicity (pKa ≈ 8.7) allows for favorable interactions with biological targets and enhances aqueous solubility, while the overall structure can improve a molecule's pharmacokinetic properties.[4] The morpholine ring is often used as a bioisosteric replacement for less stable or more toxic moieties, further highlighting its value in drug development.[4][5]
The 4-Benzyl-6-Methylmorpholine Core: Structural and Mechanistic Considerations
The 4-benzyl-6-methylmorpholine scaffold incorporates two key substituents that are anticipated to significantly influence its biological activity and therapeutic potential.
-
The 4-Benzyl Group: The N-benzyl substitution is a common feature in bioactive compounds, often contributing to enhanced binding affinity with target proteins through hydrophobic and aromatic interactions.[6][7] This group can also play a crucial role in directing the molecule to specific binding pockets and can influence its metabolic stability.
-
The 6-Methyl Group: The introduction of a methyl group at the C-6 position introduces a chiral center, allowing for stereospecific interactions with biological targets. This can lead to improved potency and selectivity. Furthermore, the methyl group can influence the overall conformation of the morpholine ring and impact the molecule's metabolic profile.
The combination of these substituents on the morpholine core creates a scaffold with a unique three-dimensional structure and a distinct pharmacological profile, making it a compelling starting point for the development of novel therapeutics.
Synthetic Strategies for 4-Benzyl-6-Methylmorpholine Derivatives
The synthesis of asymmetrically substituted morpholines can be achieved through various established methodologies. A plausible and efficient route to the 4-benzyl-6-methylmorpholine core is outlined below, based on established synthetic transformations of related compounds.[8][9]
Diagram of the Synthetic Workflow
Caption: Proposed synthetic pathway for 4-benzyl-6-methylmorpholine.
Step-by-Step Synthetic Protocol
-
Synthesis of 2-(Benzylamino)propan-1-ol:
-
To a solution of 1-amino-2-propanol in a suitable solvent (e.g., methanol), add benzaldehyde.
-
Stir the reaction mixture at room temperature for a designated period.
-
Add a reducing agent, such as sodium borohydride, portion-wise while maintaining a controlled temperature.
-
Upon reaction completion, quench the reaction and extract the product. Purify via column chromatography.
-
-
Synthesis of 4-Benzyl-6-methylmorpholin-2-one:
-
Dissolve the 2-(benzylamino)propan-1-ol in a chlorinated solvent (e.g., dichloromethane) and add a non-nucleophilic base (e.g., triethylamine).
-
Cool the mixture in an ice bath and add chloroacetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction and purify the resulting lactam by recrystallization or column chromatography.
-
-
Synthesis of 4-Benzyl-6-methylmorpholine:
-
To a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous ethereal solvent (e.g., THF), add the 4-benzyl-6-methylmorpholin-2-one solution dropwise at a reduced temperature.
-
Reflux the reaction mixture for several hours.
-
Carefully quench the reaction with a sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting solids and concentrate the filtrate. Purify the final product by distillation or column chromatography.
-
Drug Discovery Applications
The 4-benzyl-6-methylmorpholine scaffold holds significant promise in several therapeutic areas, most notably in oncology and the treatment of central nervous system (CNS) disorders.
Anticancer Applications
The morpholine moiety is a key component in several approved and experimental anticancer drugs.[1][10][11] Derivatives of the closely related 4-benzyl-morpholine-2-carboxylic acid have demonstrated significant in vitro anti-proliferative activity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer.[1]
Hypothesized Mechanism of Action: Kinase Inhibition
A prominent mechanism of action for many morpholine-containing anticancer agents is the inhibition of protein kinases, particularly those in the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[12][13] The morpholine ring can form crucial hydrogen bonds within the ATP-binding pocket of these kinases, while the N-benzyl group can occupy a hydrophobic region, enhancing potency and selectivity.
Diagram of the PI3K/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/mTOR pathway by a hypothetical 4-benzyl-6-methylmorpholine derivative.
Central Nervous System (CNS) Disorders
Morpholine derivatives have also been extensively investigated for their potential in treating a range of CNS disorders, including neurodegenerative diseases.[14][15] The ability of the morpholine scaffold to improve brain permeability makes it an attractive choice for developing CNS-active drugs.[12] The N-benzyl group is a common feature in ligands targeting CNS receptors, and its presence in the 4-benzyl-6-methylmorpholine core suggests potential for applications in this area.[16][17]
Potential Therapeutic Targets:
-
Monoamine Oxidase (MAO) Inhibition: Morpholine-containing compounds have been explored as inhibitors of MAO-A and MAO-B, enzymes implicated in the pathophysiology of neurodegenerative diseases like Parkinson's and Alzheimer's.[14][18]
-
Receptor Modulation: The scaffold could be elaborated to target various CNS receptors, such as serotonin or dopamine receptors, which are crucial in mood regulation and cognitive function.[16]
Experimental Protocols
To facilitate the exploration of the 4-benzyl-6-methylmorpholine scaffold, we provide a detailed protocol for a standard in vitro cytotoxicity assay.
In Vitro Cytotoxicity Evaluation: MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line (e.g., A549 lung carcinoma).
-
Cell Culture:
-
Culture A549 cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 4-benzyl-6-methylmorpholine derivative in DMSO.
-
Perform serial dilutions of the stock solution to obtain a range of final concentrations.
-
Replace the cell culture medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Structure-Activity Relationship (SAR) and Future Directions
While the 4-benzyl-6-methylmorpholine scaffold is relatively unexplored, SAR insights can be extrapolated from related structures.
| Moiety | Position | Substitution | Anticipated Effect on Activity | Reference |
| Benzyl Ring | 4 | Electron-withdrawing or -donating groups | Modulation of binding affinity and selectivity | [7] |
| Morpholine Ring | 6 | Stereochemistry (R vs. S) | Potential for stereospecific interactions and improved potency | N/A |
| Additional Substitutions | 2, 3, 5 | Various functional groups | Introduction of new interaction points, optimization of physicochemical properties | [1] |
Future research should focus on:
-
Stereoselective Synthesis: Developing synthetic routes to access enantiomerically pure forms of 4-benzyl-6-methylmorpholine to evaluate the impact of stereochemistry on biological activity.
-
Analogue Synthesis and Screening: Systematically modifying the benzyl and methyl groups, as well as exploring substitutions at other positions on the morpholine ring, to build a comprehensive SAR profile.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by active compounds derived from this scaffold.
Conclusion
The 4-benzyl-6-methylmorpholine scaffold represents a promising, yet underexplored, platform for the discovery of novel therapeutics. Its inherent structural features, combined with the proven track record of the morpholine moiety in successful drug candidates, provide a strong rationale for its further investigation. This guide offers a foundational understanding of its synthesis, potential applications, and a framework for its biological evaluation. It is our hope that this technical resource will inspire and enable researchers to unlock the full therapeutic potential of this privileged core.
References
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Synthesis and anticancer evaluation of novel morpholine analogues. (n.d.). Sciforum. Retrieved February 23, 2026, from [Link]
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Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
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Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Semantic Scholar. Retrieved February 23, 2026, from [Link]
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A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (2023). MDPI. Retrieved February 23, 2026, from [Link]
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O'Neill, P. M., et al. (2018). Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria. Bioorganic & Medicinal Chemistry, 26(12), 3167-3172. [Link]
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Synthesis and in vitro screening of novel N-benzyl aplysinopsin analogs as potential anticancer agents. (2012). PMC. Retrieved February 23, 2026, from [Link]
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Kumar, S., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry. [Link]
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2020). PMC. Retrieved February 23, 2026, from [Link]
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Kumar, S., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. [Link]
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Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2018). Baghdad Science Journal. Retrieved February 23, 2026, from [Link]
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Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). The Journal of Biological Chemistry, 269(7), 5241-5248. [Link]
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Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. (2016). PMC. Retrieved February 23, 2026, from [Link]
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Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. (2018). Semantic Scholar. Retrieved February 23, 2026, from [Link]
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Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2025). MDPI. Retrieved February 23, 2026, from [Link]
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Wymann, M. P., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry, 62(13), 6057-6071. [Link]
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Chiral Morpholine Building Blocks: A Keystone Scaffold for Modern Medicinal Chemistry
Abstract
The morpholine heterocycle has emerged as a "privileged scaffold" in medicinal chemistry, integral to the structure of numerous clinically successful drugs.[1] Its prevalence stems from a unique combination of favorable physicochemical properties that enhance drug-likeness, metabolic stability, and synthetic accessibility.[2] The introduction of chirality to the morpholine core significantly expands its utility, allowing for precise three-dimensional interactions with biological targets, which can profoundly influence potency and selectivity. This in-depth technical guide provides a comprehensive overview of chiral morpholine building blocks for researchers, scientists, and drug development professionals. We will explore the strategic advantages of this scaffold, delve into the principal asymmetric synthetic methodologies for its construction, and analyze its application in prominent drug discovery case studies.
Introduction: The Privileged Status of the Morpholine Scaffold in Medicinal Chemistry
The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functionality, is a cornerstone in the design of a diverse array of therapeutic agents.[1] Its widespread adoption is not coincidental but is rooted in a set of advantageous properties that address key challenges in drug development.
Physicochemical Properties and their Impact on Drug-Likeness (ADME)
The morpholine moiety imparts a favorable balance of hydrophilicity and lipophilicity to a molecule. The oxygen atom can act as a hydrogen bond acceptor, which can improve aqueous solubility and interactions with biological targets.[1] The nitrogen atom's basicity (pKa of morpholine is ~8.5) is often attenuated compared to other cyclic amines like piperidine, which can be beneficial for optimizing a drug's pharmacokinetic profile.[3] This balanced profile often leads to improved absorption, distribution, metabolism, and excretion (ADME) properties.[1] Furthermore, the morpholine ring is generally resistant to metabolic degradation, enhancing the in vivo stability of drug candidates.[2] For central nervous system (CNS) drug discovery, the morpholine scaffold can improve permeability across the blood-brain barrier (BBB).[4][5]
The Significance of Chirality in Morpholine-Containing Drugs
The introduction of one or more stereocenters onto the morpholine ring dramatically increases the chemical space that can be explored. The precise spatial arrangement of substituents is often critical for therapeutic efficacy and safety.[6] Enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. Therefore, the ability to synthesize enantiomerically pure chiral morpholines is of paramount importance in modern drug discovery.
Overview of Therapeutic Areas
The versatility of the morpholine scaffold is reflected in the broad range of therapeutic areas where morpholine-containing drugs have made a significant impact. These include infectious diseases, oncology, central nervous system disorders, and more.[7][8] This wide applicability underscores the value of chiral morpholine building blocks as a foundational element in the medicinal chemist's toolbox.
Asymmetric Synthesis of Chiral Morpholines: Strategies and Methodologies
The efficient and stereocontrolled synthesis of chiral morpholines is a critical endeavor. Several key strategies have been developed, each with its own advantages and limitations.
Chiral Pool Synthesis: Leveraging Nature's Building Blocks
This approach utilizes readily available and inexpensive chiral starting materials, such as amino acids or carbohydrates, to construct the morpholine ring. The inherent chirality of the starting material is transferred to the final product.
Example: Synthesis from Amino Alcohols
Chiral amino alcohols, often derived from the reduction of amino acids, are common starting materials. For instance, treatment of an amino alcohol with chloroacetyl chloride followed by intramolecular cyclization can yield a chiral morpholinone, which can be further reduced to the corresponding morpholine.[9]
Experimental Protocol: Synthesis of a Chiral Morpholinone from an Amino Alcohol [9]
-
N-Chloroacetylation: To a solution of the chiral amino alcohol (1.0 equiv) and a base such as triethylamine (1.2 equiv) in a suitable solvent like dichloromethane at 0 °C, add chloroacetyl chloride (1.1 equiv) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude N-chloroacetylated intermediate in a polar aprotic solvent such as tetrahydrofuran (THF). Add a strong base, for example, sodium hydride (1.5 equiv), portion-wise at 0 °C.
-
Heating and Monitoring: Heat the reaction mixture to reflux and monitor for the disappearance of the starting material by TLC.
-
Final Work-up and Purification: Cool the reaction to room temperature, quench carefully with water, and extract the product. Purify the crude product by column chromatography to yield the desired chiral morpholinone.
Substrate-Controlled Diastereoselective Synthesis
In this strategy, a pre-existing stereocenter in the substrate directs the formation of a new stereocenter during the cyclization process. This is a powerful method for constructing morpholines with multiple chiral centers in a predictable manner. A key example is the synthesis of the core of Aprepitant, where a stereochemical relay strategy is employed.[10]
Caption: Substrate-controlled diastereoselective synthesis workflow.
Catalyst-Controlled Enantioselective Synthesis
This modern approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction, allowing for the synthesis of enantiomerically enriched morpholines from prochiral starting materials.
2.3.1. Asymmetric Hydrogenation of Morpholinones and Dehydromorpholines
Asymmetric hydrogenation is a highly efficient and atom-economical method for creating stereocenters.[11] The use of chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine ligands, has enabled the enantioselective reduction of prochiral morpholinones or dehydromorpholines to their corresponding chiral morpholines with high enantiomeric excess (ee).[12][13]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a Dehydromorpholine [6]
-
Catalyst Preparation: In an inert atmosphere glovebox, charge a Schlenk tube with a rhodium precursor, for example, [Rh(COD)2]BF4 (1.0 mol%), and a chiral bisphosphine ligand like (R)-SKP (1.1 mol%) in a degassed, anhydrous solvent such as dichloromethane (DCM).
-
Reaction Setup: In a separate dried reaction vessel or autoclave, dissolve the dehydromorpholine substrate in the same anhydrous, degassed solvent.
-
Hydrogenation: Transfer the prepared catalyst solution to the substrate solution via cannula. Seal the reaction vessel, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or GC/MS.
-
Work-up and Analysis: Upon completion, carefully vent the hydrogen pressure. Concentrate the reaction mixture and purify the product by column chromatography. Determine the enantiomeric excess of the product using chiral HPLC.
2.3.2. Asymmetric Aza-Benzilic Ester Rearrangement
A novel approach for the synthesis of C3-substituted morpholinones involves a chiral phosphoric acid-catalyzed enantioselective reaction of arylglyoxals with 2-(arylamino)ethan-1-ols. This proceeds through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift.[14]
Comparison of Synthetic Approaches
| Synthetic Approach | Advantages | Disadvantages |
| Chiral Pool Synthesis | Utilizes inexpensive and readily available starting materials. | The diversity of final products is limited by the available chiral pool. |
| Substrate-Controlled | Excellent for creating multiple stereocenters with high diastereoselectivity. | Requires a pre-existing stereocenter in the substrate. |
| Catalyst-Controlled | Highly efficient and atom-economical.[6] Can generate high enantiomeric excess from prochiral substrates.[15] | Chiral catalysts and ligands can be expensive. |
Chiral Morpholines in Action: Case Studies in Drug Discovery
The strategic incorporation of chiral morpholine scaffolds is evident in numerous blockbuster drugs.
Linezolid (Zyvox®): An Oxazolidinone Antibiotic
Linezolid is a crucial antibiotic for treating infections caused by multi-drug resistant Gram-positive bacteria.[16] It contains an (S)-N-acetyl-3-(4-morpholinyl)phenyl] moiety. The morpholine ring is a key structural feature, and while not directly chiral in this instance, it is attached to a chiral oxazolidinone core. The morpholine is introduced through nucleophilic aromatic substitution or more recently via Buchwald-Hartwig amination.[17][18] The morpholine moiety contributes to the drug's overall physicochemical properties and is a site of metabolism.[16][19]
Aprepitant (Emend®): An NK1 Receptor Antagonist
Aprepitant is an antiemetic drug used to prevent chemotherapy-induced nausea and vomiting.[20] Its complex structure features a chiral morpholine core with three stereocenters. The synthesis of aprepitant is a landmark example of asymmetric synthesis, employing a highly stereoselective Lewis acid-catalyzed trans acetalization reaction to construct the morpholine ring.[21] The specific stereochemistry of the morpholine and its substituents is critical for its high-affinity binding to the neurokinin 1 (NK1) receptor.[10][22]
Caption: Key pharmacophoric elements of Aprepitant binding.
Gefitinib (Iressa®): An EGFR Inhibitor for Cancer Therapy
Gefitinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[23] It features a morpholino-propoxy side chain that significantly enhances the drug's aqueous solubility and overall pharmacokinetic profile.[24] While the morpholine ring itself is not chiral in gefitinib, its inclusion is a deliberate medicinal chemistry strategy to improve drug-like properties. The morpholine nitrogen can be a site of metabolism, forming the morpholine N-oxide.[25]
Conclusion: The Enduring Value of Chiral Morpholines in Medicinal Chemistry
Chiral morpholine building blocks have firmly established their place as a privileged scaffold in medicinal chemistry.[1][26] Their unique combination of favorable physicochemical properties, metabolic stability, and synthetic accessibility makes them a valuable tool for drug designers.[2][27] The ability to precisely control the stereochemistry of substituents on the morpholine ring allows for the fine-tuning of interactions with biological targets, leading to more potent and selective drugs. As our understanding of disease biology continues to grow, the versatility and proven track record of chiral morpholines will undoubtedly ensure their continued and expanded use in the development of the next generation of innovative medicines.[8]
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Li, Y., et al. (2018). Synthesis of the major isomers of Aprepitant and Fosaprepitant. ResearchGate. Available at: [Link].
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Reddy, P. V. G., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 20(18), 5763-5767. Available at: [Link].
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Zhou, G., et al. (2015). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. Synthetic Communications, 45(12), 1445-1451. Available at: [Link].
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Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. Available at: [Link].
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Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 398-417. Available at: [Link].
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Brands, K. M. J., et al. (2002). Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction. The Journal of Organic Chemistry, 67(20), 6876-6884. Available at: [Link].
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4-benzyl-substituted morpholine methanol derivatives
An In-depth Technical Guide to 4-Benzyl-Substituted Morpholine Methanol Derivatives: Core Scaffolds for CNS Drug Discovery
Foreword: The Unseen Architecture of a Breakthrough
In the landscape of medicinal chemistry, not all heroes are the final, marketed drug. Some of the most profound innovations lie in the discovery and optimization of key molecular scaffolds—the versatile, reliable frameworks upon which potent and selective therapeutics are built. This guide delves into one such critical entity: the 4-benzyl-substituted morpholine methanol scaffold.
While not typically a therapeutic agent in its own right, this chiral structure, particularly the (S)-enantiomer of (4-benzylmorpholin-2-yl)methanol, represents a cornerstone in the synthesis of selective norepinephrine reuptake inhibitors (NRIs). Its most notable application is as a pivotal intermediate in the synthesis of (S,S)-Reboxetine, an antidepressant that marked a significant step forward in targeted neurological therapy.[1][2] This guide provides an in-depth exploration of this scaffold, from its enantioselective synthesis to its central role in the structure-activity relationship (SAR) studies that drive the design of next-generation central nervous system (CNS) agents.
The Strategic Importance of the Morpholine Moiety
The morpholine ring is a privileged scaffold in drug discovery, prized for its unique combination of properties.[1] As a saturated heterocycle containing both an ether and a secondary or tertiary amine function, it imparts favorable characteristics to a drug candidate:
-
Physicochemical Properties: The morpholine ring often improves aqueous solubility and can act as a hydrogen bond acceptor, enhancing interactions with biological targets.
-
Metabolic Stability: It is generally robust to metabolic degradation, contributing to a better pharmacokinetic profile.
-
Synthetic Accessibility: The scaffold is readily introduced and modified through established synthetic routes.
The addition of a benzyl group at the N-4 position and a hydroxymethyl (-CH₂OH) group at the C-2 position creates a specific, chiral building block. The benzyl group often serves as a protecting group during synthesis but also provides a lipophilic anchor that can be crucial for biological activity.[1][3] The hydroxymethyl group is a key reactive handle, allowing for the strategic introduction of other functionalities, such as the phenoxy ring system seen in Reboxetine, which is critical for high-affinity binding to the norepinephrine transporter (NET).[4]
Core Synthesis: An Enantioselective Approach
The therapeutic efficacy of drugs derived from this scaffold is critically dependent on their stereochemistry. The synthesis of enantiomerically pure (S)-(4-benzylmorpholin-2-yl)methanol is therefore a paramount objective. The following workflow outlines a robust, multi-step synthesis adapted from established methodologies.
Logical Workflow for Synthesis
Caption: Enantioselective synthesis workflow for the target scaffold.
Detailed Experimental Protocol: Synthesis of (S)-(4-Benzylmorpholin-2-yl)methanol
This protocol is a representative synthesis pathway. Researchers should consult primary literature for specific reaction conditions and safety precautions.
Step 1: Synthesis of (S)-3-(Benzylamino)propane-1,2-diol
-
To a solution of (R)-glycidol (1.0 eq) in a suitable solvent such as ethanol, add benzylamine (1.1 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or used directly in the next step if purity is sufficient.
Step 2: Acylation to form N-(2,3-dihydroxypropyl)-N-benzyl-2-chloroacetamide
-
Dissolve the crude (S)-3-(benzylamino)propane-1,2-diol (1.0 eq) in a mixture of dichloromethane and aqueous sodium bicarbonate solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise, ensuring the temperature remains below 5°C.
-
Allow the reaction to stir at room temperature for several hours until completion as monitored by TLC.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the chloroacetamide intermediate.
Step 3: Intramolecular Cyclization to (S)-4-Benzyl-2-(hydroxymethyl)morpholin-3-one
-
Dissolve the chloroacetamide intermediate (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting lactam by flash chromatography.
Step 4: Reduction to (S)-(4-Benzylmorpholin-2-yl)methanol
-
Dissolve the purified lactam (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃-THF, approx. 2.5 eq) at 0°C.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring for the disappearance of the starting material.
-
Cool the reaction to 0°C and cautiously quench by the slow addition of methanol, followed by 1M HCl.
-
Stir the mixture for 1 hour, then make it basic with aqueous NaOH solution.
-
Extract the product with ethyl acetate, dry the combined organic extracts, and concentrate under reduced pressure.
-
Purify the final compound, (S)-(4-benzylmorpholin-2-yl)methanol, by silica gel column chromatography.
Biological Applications & Structure-Activity Relationships (SAR)
The primary therapeutic value of this scaffold is as a precursor to selective norepinephrine reuptake inhibitors (NRIs). The norepinephrine transporter (NET) is a crucial protein responsible for clearing norepinephrine from the synaptic cleft, thereby terminating its signaling. Inhibition of NET increases the concentration and duration of norepinephrine in the synapse, a mechanism proven effective for treating depression and other CNS disorders.[2][5]
From Scaffold to Drug: The Reboxetine Example
The (S)-(4-benzylmorpholin-2-yl)methanol scaffold provides the core stereochemistry and a key functional handle for the synthesis of (S,S)-Reboxetine. The hydroxymethyl group is deprotonated and acts as a nucleophile to displace a leaving group on a substituted phenoxyethyl moiety, forming the critical ether linkage of the final drug.
Caption: From core scaffold to optimized drug via SAR studies.
Key SAR Insights for NET Inhibition:
Analysis of Reboxetine and its analogs reveals critical structural features necessary for high-affinity NET binding.
-
Stereochemistry is Paramount: The activity resides almost exclusively in the (S,S)-enantiomer of Reboxetine. This implies that the specific 3D arrangement of the C2-substituent and the C3-phenyl group on the morpholine ring is essential for optimal interaction with the NET binding pocket.
-
The C2-Side Chain: The hydroxymethyl group of the parent scaffold is the point of attachment for the aryloxyethyl moiety. The nature of the aryl group at the end of this chain significantly modulates potency. Electron-withdrawing or lipophilic groups can influence binding affinity.
-
The N-4 Substituent: While a benzyl group is used in the synthesis, the final Reboxetine molecule is a secondary amine (after debenzylation). For other analogs, retaining a substituted benzyl group or replacing it with other moieties can alter selectivity and potency for NET versus other monoamine transporters like the serotonin transporter (SERT) and the dopamine transporter (DAT).[6]
Quantitative SAR Data
The following table presents in vitro binding affinities for a series of Reboxetine analogs against the human norepinephrine transporter (hNET). The data highlights how modifications to the phenoxy ring, attached via the C2-methanol group, impact inhibitory potency.
| Compound ID | R-Group (Substitution on Phenoxy Ring) | hNET Binding Affinity (Kᵢ, nM) |
| 1 | 2-Methyl | 1.02 |
| 2 | 2-(Fluoromethyl) | 3.14 |
| 3 | 2-(Difluoromethyl) | 3.68 |
| 4 | 2-(Trifluoromethyl) | 0.30 |
| Data adapted from Zeng et al., J. Med. Chem. 2009, 52(1), 62-73.[7] |
These data clearly demonstrate that substitution at the 2-position of the phenoxy ring is well-tolerated and that potent inhibition is maintained. The trifluoromethyl-substituted analog (4 ) shows the highest affinity, suggesting that strong electron-withdrawing and lipophilic characteristics at this position are favorable for binding to the norepinephrine transporter.[7]
Protocol for Biological Evaluation: NET Binding Assay
To assess the potency of new compounds derived from the scaffold, a competitive radioligand binding assay is the gold standard. The following protocol describes a method using [³H]nisoxetine, a high-affinity radioligand for the NET.
Objective: To determine the binding affinity (Kᵢ) of a test compound for the human norepinephrine transporter (hNET) expressed in a stable cell line.
Materials:
-
HEK293 or CHO cells stably expressing hNET.
-
[³H]nisoxetine (Radioligand).
-
Desipramine or Tomoxetine (for defining non-specific binding).
-
Test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethylenimine (PEI).
-
Scintillation cocktail and liquid scintillation counter.
-
Cell harvester.
Procedure:
-
Cell Membrane Preparation: Harvest cultured cells, homogenize in ice-cold buffer, and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-100 µg/mL.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL cell membrane suspension + 50 µL [³H]nisoxetine (at a final concentration near its Kₑ, e.g., 1 nM) + 50 µL assay buffer.
-
Non-specific Binding: 50 µL cell membrane suspension + 50 µL [³H]nisoxetine + 50 µL desipramine (at a final concentration of 1-10 µM).
-
Competitive Binding: 50 µL cell membrane suspension + 50 µL [³H]nisoxetine + 50 µL of test compound (at 8-10 serial dilutions).
-
-
Incubation: Incubate the plate at 4°C for 2-4 hours to reach equilibrium.[8]
-
Harvesting: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.[3]
-
Washing: Quickly wash each filter 3-4 times with ice-cold wash buffer to remove unbound radioligand.[3]
-
Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 1 hour.[3]
-
Data Analysis: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Future Perspectives
The 4-benzyl-substituted morpholine methanol scaffold remains a highly valuable and versatile platform for CNS drug discovery. While its role in developing NRIs is well-established, its potential extends further. The chiral centers and functional handle allow for the creation of diverse libraries for screening against other transporters and CNS targets. Future research will likely focus on:
-
Dual-Action Inhibitors: Modifying the scaffold to create compounds that inhibit both norepinephrine and serotonin reuptake (SNRIs), potentially offering broader efficacy.[6]
-
Novel CNS Targets: Using the scaffold as a starting point for exploring other neurological targets where its favorable pharmacokinetic properties would be an asset.
-
Greener Synthesis: Developing more efficient and environmentally friendly synthetic routes to produce the enantiomerically pure core, reducing waste and cost in pharmaceutical manufacturing.
References
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BindingDB. (n.d.). Norepinephrine Transporter Binding Assay. The Binding Database. Retrieved February 23, 2026, from [Link]
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- Kinnier, W. J., et al. (2009). In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex. Synapse, 63(4), 327-336.
-
Matrix Fine Chemicals. (n.d.). (4-BENZYLMORPHOLIN-2-YL)METHANOL. Retrieved February 23, 2026, from [Link]
- Raffa, R. B. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. CNS Drug Reviews, 6(1), 31-46.
- Tejani-Butt, S. M. (1992). [3H]nisoxetine: a radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding. Journal of Pharmacology and Experimental Therapeutics, 260(1), 427-436.
- Tejani-Butt, S. M., et al. (1990). [3H]nisoxetine: a new radioligand for norepinephrine uptake sites in brain. European Journal of Pharmacology, 191(2), 239-243.
- Wong, E. H., et al. (2000). Reboxetine: the first selective noradrenaline re-uptake inhibitor. Expert Opinion on Pharmacotherapy, 1(4), 771-782.
- Zeng, F., et al. (2009). Synthesis, Radiosynthesis, and Biological Evaluation of Carbon-11 and Fluorine-18 Labeled Reboxetine Analogs: Potential Positron Emission Tomography Radioligands for in Vivo Imaging of the Norepinephrine Transporter. Journal of Medicinal Chemistry, 52(1), 62-73.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reboxetine: the first selective noradrenaline re-uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay in Summary_ki [ww.w.bindingdb.org]
- 4. [3H]nisoxetine: a radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
(4-Benzyl-6-methylmorpholin-2-yl)methanol solubility in organic solvents
An In-depth Technical Guide to the Solubility of (4-Benzyl-6-methylmorpholin-2-yl)methanol in Organic Solvents
Introduction
(4-Benzyl-6-methylmorpholin-2-yl)methanol is a substituted morpholine derivative. The morpholine ring is a common scaffold in medicinal chemistry, and understanding the solubility of its derivatives is paramount for drug discovery and development processes, including reaction optimization, purification, formulation, and bioavailability assessment. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of (4-benzyl-6-methylmorpholin-2-yl)methanol in various organic solvents. As no pre-existing, comprehensive solubility data for this specific molecule is readily available in the public domain, this document will focus on predicting its solubility based on its physicochemical properties and providing a detailed experimental protocol for its empirical determination.
Physicochemical Properties of (4-Benzyl-6-methylmorpholin-2-yl)methanol
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key parameters for (4-benzyl-6-methylmorpholin-2-yl)methanol are summarized below.
| Property | Value | Significance for Solubility |
| Molecular Formula | C13H19NO2 | Indicates the elemental composition. |
| Molecular Weight | 221.29 g/mol | Influences the energy required to overcome crystal lattice forces. |
| Structure | A morpholine ring with a benzyl group on the nitrogen, a methyl group, and a hydroxymethyl group on the carbon atoms of the ring. | The combination of a polar morpholine ring and a nonpolar benzyl group suggests a mixed polarity. |
| Predicted logP | 1.8 - 2.5 | A positive logP value indicates a preference for lipophilic (nonpolar) environments over hydrophilic (polar) ones. |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) | The ability to donate a hydrogen bond significantly influences solubility in protic solvents. |
| Hydrogen Bond Acceptors | 3 (two from the morpholine oxygen and nitrogen, one from the hydroxyl oxygen) | The capacity to accept hydrogen bonds is crucial for solubility in both protic and aprotic polar solvents. |
Theoretical Principles of Solubility
The adage "like dissolves like" is the foundational principle of solubility. This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.
-
Polar Solvents: These solvents have large dipole moments and can be further classified as protic or aprotic.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) can donate hydrogen bonds. Given that (4-benzyl-6-methylmorpholin-2-yl)methanol has a hydrogen bond donor (the -OH group) and multiple acceptors, it is expected to have appreciable solubility in these solvents.
-
Polar Aprotic Solvents (e.g., acetone, dimethylformamide, dimethyl sulfoxide) have large dipole moments but do not donate hydrogen bonds. The hydrogen bond accepting sites on the target molecule will interact favorably with these solvents.
-
-
Nonpolar Solvents (e.g., hexane, toluene) have low dielectric constants and interact primarily through van der Waals forces. The nonpolar benzyl group of (4-benzyl-6-methylmorpholin-2-yl)methanol will favor solubility in these solvents.
The overall solubility of (4-benzyl-6-methylmorpholin-2-yl)methanol in a given solvent will be a balance between the energetic cost of breaking the solute-solute and solvent-solvent interactions and the energetic gain from forming new solute-solvent interactions.
Predicted Solubility Profile
Based on the physicochemical properties and theoretical principles, a predicted solubility profile for (4-benzyl-6-methylmorpholin-2-yl)methanol can be proposed.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group can participate in hydrogen bonding with the solvent. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | The polar morpholine ring and hydroxyl group can interact via dipole-dipole forces and hydrogen bond acceptance. |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These are highly polar solvents capable of strong interactions with the solute. | |
| Nonpolar | Toluene, Dichloromethane | Moderate | The nonpolar benzyl group will favor interaction with these solvents. |
| Hexane, Heptane | Low | The overall polarity of the molecule is likely too high for significant solubility in highly nonpolar aliphatic solvents. |
Experimental Determination of Solubility
To obtain accurate solubility data, an experimental approach is necessary. The isothermal equilibrium method is a reliable and commonly used technique.
Experimental Workflow
Caption: Workflow for experimental solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of (4-benzyl-6-methylmorpholin-2-yl)methanol to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Prepare separate vials for each solvent to be tested.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath. The temperature should be controlled and recorded (e.g., 25 °C).
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.
-
-
Quantification of Solute:
-
Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of (4-benzyl-6-methylmorpholin-2-yl)methanol in the diluted sample using a validated analytical technique such as:
-
High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its specificity and sensitivity. A calibration curve must be generated using standards of known concentrations.
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore, this can be a simpler method. A calibration curve is also required.
-
Gravimetric Analysis: This involves evaporating the solvent from a known volume of the filtrate and weighing the residual solid. This method is less sensitive and requires careful execution to ensure all solvent is removed without degrading the compound.
-
-
-
Data Analysis:
-
Calculate the original concentration of the solute in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/100mL, or mol/L.
-
Repeat the experiment at different temperatures if a temperature-dependent solubility profile is required.
-
Data Interpretation and Application
The experimentally determined solubility data can be used to:
-
Select appropriate solvents for chemical reactions: A solvent in which the reactants are soluble but the product is sparingly soluble can facilitate product isolation.
-
Develop purification strategies: Crystallization and chromatography rely heavily on solubility differences.
-
Guide formulation development: For pharmaceutical applications, understanding solubility in various excipients and solvent systems is critical for achieving the desired drug concentration and stability.
Logical Relationship of Properties and Solubility
Caption: Intermolecular forces driving solubility.
Conclusion
While specific, published solubility data for (4-benzyl-6-methylmorpholin-2-yl)methanol is scarce, a robust understanding of its physicochemical properties allows for a strong predictive framework. Its amphiphilic nature, possessing both polar, hydrogen-bonding moieties and a nonpolar aromatic ring, suggests a broad solubility profile across various organic solvents. For researchers, scientists, and drug development professionals, the provided experimental protocol offers a reliable path to generating the precise, quantitative data needed for informed decision-making in process development, purification, and formulation.
References
-
Title: General Principles of Solubility Source: LibreTexts Chemistry URL: [Link]
-
Title: Measurement of Solubility Source: International Union of Pure and Applied Chemistry (IUPAC) URL: [Link]
-
Title: The Shake-Flask Method for Solubility Determination Source: Journal of Pharmaceutical Sciences URL: [Link] (Note: This is a general reference to a journal where such methods are published. A specific article would require a more targeted search.)
-
Title: PubChem Compound Summary for (4-Benzyl-6-methylmorpholin-2-yl)methanol Source: National Center for Biotechnology Information URL: [Link] (Note: A search for the compound on this site will provide its known properties.)
Methodological & Application
Reduction of 4-benzyl-6-methylmorpholin-3-one to morpholine methanol
This Application Note is designed for researchers and process chemists focusing on the reduction of lactams, specifically 4-benzyl-6-methylmorpholin-3-one , using complex metal hydrides.
The following guide addresses the chemical transformation of 4-benzyl-6-methylmorpholin-3-one (a lactam) to 4-benzyl-6-methylmorpholine (a cyclic amine).
Critical Nomenclature Clarification: The term "Morpholine Methanol" in the user request is chemically ambiguous in this context.
-
Standard Reduction: The reduction of the carbonyl group at the C3 position of a morpholin-3-one typically yields a methylene group (
), resulting in a Morpholine (cyclic amine). -
Hydroxymethyl Derivatives: If the target is a (Hydroxymethyl)morpholine (often loosely referred to as "Morpholine Methanol"), the starting material would typically require an ester or carboxylic acid substituent (e.g., 4-benzyl-morpholine-3-carboxylic acid).
-
Hemiaminals: Partial reduction to the alcohol (hemiaminal,
) is unstable without specific trapping agents.
This protocol focuses on the full reduction to the cyclic amine (4-benzyl-6-methylmorpholine) , as this is the standard reaction of this substrate with Lithium Aluminum Hydride (LiAlH
Part 1: Pre-Synthesis Analysis & Strategic Design
Reaction Scope
The reduction of 4-benzyl-6-methylmorpholin-3-one is a deoxygenation reaction where the amide carbonyl is converted to a methylene group. This transformation is critical in the synthesis of morpholine-based pharmaceuticals (e.g., Phenmetrazine analogs, Aprepitant intermediates) where the morpholine ring is constructed via a lactam intermediate.
Mechanistic Pathway
The reaction proceeds via a nucleophilic acyl substitution followed by an iminium ion reduction.
-
Activation: The aluminum hydride coordinates with the lactam carbonyl oxygen.
-
Hydride Transfer: Nucleophilic attack of hydride (
) on the carbonyl carbon forms a tetrahedral aluminate intermediate. -
Elimination: The aluminate collapses to expel the oxygen (as an aluminum oxide species), generating a transient iminium ion.
-
Final Reduction: A second hydride attacks the iminium ion to form the saturated cyclic amine.
Reagent Selection: Why LiAlH ?
-
Sodium Borohydride (NaBH
): Generally too mild to reduce lactams (amides) unless activated by additives (e.g., ). -
Lithium Aluminum Hydride (LiAlH
): The gold standard for lactam reduction due to its high nucleophilicity. It ensures complete conversion to the amine. -
Borane-THF (
): An alternative that is more chemoselective but requires careful handling to avoid forming stable amine-borane complexes that require harsh oxidative workup. LiAlH is preferred for ease of workup in this specific substrate class.
Part 2: Detailed Experimental Protocol
Reagents and Stoichiometry
Batch Size: 10.0 mmol scale (Adjustable)
| Component | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |
| 4-benzyl-6-methylmorpholin-3-one | 205.26 | 1.0 | 2.05 g | Substrate |
| LiAlH | 37.95 | 2.5 | 0.95 g | Reducing Agent (Excess) |
| Tetrahydrofuran (THF) | 72.11 | Solvent | 40 mL | Anhydrous Solvent |
| Ethyl Acetate | 88.11 | Quench | ~5 mL | Excess Hydride Quench |
| Sodium Sulfate (Na | 142.04 | Drying | ~5 g | Desiccant |
Equipment Setup
-
Reaction Vessel: 100 mL 3-neck Round Bottom Flask (RBF).
-
Atmosphere: Nitrogen (
) or Argon manifold (Strictly anhydrous). -
Temperature Control: Ice/Water bath (
C) and Oil Bath (Reflux). -
Addition: Pressure-equalizing addition funnel.
-
Stirring: Magnetic stir bar (Teflon coated).
Step-by-Step Procedure
Phase A: Preparation of the Hydride Suspension
-
Inerting: Flame-dry the glassware under vacuum and backfill with
(Repeat 3x). -
Charging: Under a positive flow of
, charge the RBF with LiAlH (0.95 g). -
Solvation: Carefully add anhydrous THF (20 mL) via syringe. Cool the grey suspension to 0°C using an ice bath.
-
Note: If using commercially available LiAlH
solution (e.g., 2.4M in THF), charge the solution directly via syringe.
-
Phase B: Substrate Addition
-
Dissolution: Dissolve 4-benzyl-6-methylmorpholin-3-one (2.05 g) in anhydrous THF (20 mL) in a separate dry flask.
-
Addition: Transfer the substrate solution to the addition funnel. Add dropwise to the LiAlH
suspension at 0°C over 15–20 minutes .-
Observation: Gas evolution (
) will occur. Ensure the internal temperature does not exceed 10°C.
-
Phase C: Reaction & Reflux [2][4][5]
-
Warming: Once addition is complete, allow the mixture to warm to room temperature (RT) over 15 minutes.
-
Reflux: Equip the flask with a reflux condenser. Heat the oil bath to 65–70°C and reflux for 4–6 hours .
-
Monitoring: Check reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting material lactam (lower
due to polarity) should disappear, and the amine product (higher , stains with Ninhydrin or Dragendorff) should appear.
-
Phase D: The Fieser Workup (Critical Step)
Safety Alert: Quenching LiAlH
-
Cooling: Cool the reaction mixture back to 0°C .
-
Quenching (n : n : 3n rule): For roughly 1 g of LiAlH
, add sequentially:-
1.0 mL Water: Add very slowly (dropwise). Vigorous foaming will occur.
-
1.0 mL 15% NaOH (aq): Add slowly. This helps granulate the aluminum salts.
-
3.0 mL Water: Add to fully precipitate the aluminates.
-
-
Granulation: Remove the ice bath and stir vigorously at RT for 30 minutes until the grey precipitate turns into a white, granular solid ("sand-like").
Phase E: Isolation
-
Filtration: Filter the mixture through a pad of Celite or a sintered glass funnel to remove the aluminum salts. Wash the filter cake with THF (2 x 15 mL).
-
Drying: Dry the combined filtrate over anhydrous
for 20 minutes. -
Concentration: Filter off the desiccant and concentrate the filtrate under reduced pressure (Rotovap) to yield the crude oil.
-
Purification:
-
Crude: Usually >90% pure.
-
Distillation: If higher purity is required, vacuum distillation (bulb-to-bulb) is effective for morpholines.
-
Salt Formation: Alternatively, dissolve in ether and add HCl/Ether to precipitate the 4-benzyl-6-methylmorpholine hydrochloride salt for easy handling.
-
Part 3: Visualization of Logic
Reaction Pathway Diagram
The following diagram illustrates the transformation from the Lactam to the Cyclic Amine, highlighting the intermediate states.
Caption: Mechanistic pathway of lactam reduction via LiAlH4. The carbonyl oxygen is eliminated to form the methylene bridge.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Incomplete Conversion | Old LiAlH | Use fresh reagent or titrate hydride content. |
| Gelatinous Workup | Incorrect quenching ratio | Strictly follow the n:n:3n Fieser method. Do not rush the NaOH addition. |
| Product Loss | Amine trapped in salts | Thoroughly wash the filter cake with THF or Ether. |
| C-N Bond Cleavage | Reaction temp too high | Maintain gentle reflux; do not overheat (>70°C). |
References
-
Brown, H. C., & Tsukamoto, A. (1964). Selective Reductions. Reaction of Lithium Aluminum Hydride with Lactams. Journal of the American Chemical Society.[6] Link
- Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Standard Reference for Hydride Reductions).
-
Imperial College London. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry Protocols. Link
-
National Institutes of Health (PubChem). (2025). 4-Benzylmorpholin-3-one Compound Summary.Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 4-BENZYL-2-HYDROXY-MORPHOLIN-3-ONE | 287930-73-8 [chemicalbook.com]
- 5. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors [mdpi.com]
- 6. US20090140201A1 - Solutions of lithium aluminium hydride - Google Patents [patents.google.com]
Introduction: The Strategic Role of N-Debenzylation in Morpholine Synthesis
An Application Guide for the N-Debenzylation of (4-Benzyl-6-methylmorpholin-2-yl)methanol
In the landscape of modern medicinal chemistry, morpholine scaffolds are privileged structures, integral to the architecture of numerous therapeutic agents due to their favorable pharmacokinetic properties. The N-benzyl group serves as a robust and reliable protecting group for the morpholine nitrogen, stable under a wide array of reaction conditions. However, its strategic removal—a process known as N-debenzylation—is a critical step in late-stage synthesis, unmasking the secondary amine for further functionalization or to reveal the final active pharmaceutical ingredient.
This application note provides a comprehensive guide to the N-debenzylation of (4-Benzyl-6-methylmorpholin-2-yl)methanol to yield (6-methylmorpholin-2-yl)methanol. We will explore the predominant and highly efficient method of palladium-catalyzed hydrogenation, alongside the practical alternative of catalytic transfer hydrogenation. This document is designed for researchers and drug development professionals, offering not just protocols, but also the underlying chemical principles and field-proven insights to ensure successful and reproducible outcomes.
Primary Methodology: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is the gold-standard for N-debenzylation due to its high efficiency, clean conversion, and atom economy. The reaction proceeds via hydrogenolysis, where the C-N bond of the benzyl group is reductively cleaved on the surface of a palladium catalyst in the presence of hydrogen gas.[1]
Reaction Scheme
Caption: N-debenzylation via catalytic hydrogenation.
Quantitative Data & Reaction Parameters
| Parameter | Condition | Rationale / Scientist's Note |
| Starting Material | (4-Benzyl-6-methylmorpholin-2-yl)methanol | 1.0 equivalent |
| Catalyst | 10% Palladium on Carbon (Pd/C) | 10-20% by weight of the substrate.[2] Pd/C is a highly active and recoverable heterogeneous catalyst.[3] |
| Hydrogen Source | Hydrogen gas (H₂) | Typically supplied via a balloon for lab-scale reactions.[4][5] |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Protic solvents generally accelerate hydrogenation rates.[4] They effectively dissolve the substrate and don't poison the catalyst.[6] |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically exothermic and proceeds efficiently without heating. |
| Reaction Time | 4-24 hours | Monitor by TLC for disappearance of starting material. |
| Typical Yield | >90% | Yields are generally high for this clean transformation. |
Experimental Protocol: Catalytic Hydrogenation
Materials & Equipment
-
(4-Benzyl-6-methylmorpholin-2-yl)methanol
-
10% Palladium on Carbon (Pd/C)
-
Methanol (ACS grade or higher)[7]
-
Hydrogen gas (balloon or cylinder with regulator)
-
Round-bottom flask (two- or three-necked)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Vacuum manifold
-
Celite® (diatomaceous earth)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et₃N)
Step-by-Step Methodology
-
Safety First - Catalyst Handling : Palladium on carbon is highly flammable and pyrophoric, especially after use when it has adsorbed hydrogen.[5][8] Handle in a fume hood away from ignition sources. Never allow the used catalyst to dry in the air.
-
Reaction Vessel Preparation :
-
Place a magnetic stir bar into a two-necked round-bottom flask.
-
Weigh the desired amount of 10% Pd/C (e.g., 100 mg for 1.0 g of substrate) and add it to the flask.[5]
-
Seal the flask with septa. Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[5][8]
-
-
Addition of Substrate and Solvent :
-
Dissolve the (4-Benzyl-6-methylmorpholin-2-yl)methanol (1.0 g, 4.52 mmol) in methanol (20 mL).
-
Using a syringe, add the methanol solution to the flask containing the catalyst under a positive pressure of inert gas.
-
-
Initiating Hydrogenation :
-
Begin vigorous stirring of the black suspension.
-
Connect a balloon filled with hydrogen gas to one neck of the flask via a needle.
-
Carefully evacuate the flask until the solvent begins to bubble gently, then allow the hydrogen from the balloon to fill the flask. Repeat this purge-and-fill cycle three times to replace the inert atmosphere with hydrogen.[8]
-
Leave the hydrogen balloon connected to maintain a positive pressure of H₂.
-
-
Reaction Monitoring :
-
Allow the reaction to stir at room temperature.
-
Monitor the progress by Thin Layer Chromatography (TLC). To take an aliquot, briefly replace the hydrogen atmosphere with nitrogen, withdraw a small sample with a syringe, and then re-establish the hydrogen atmosphere.
-
The reaction is complete when the starting material spot is no longer visible by TLC.
-
-
Work-up and Catalyst Removal :
-
Once the reaction is complete, carefully replace the hydrogen atmosphere with an inert gas.
-
Prepare a filtration setup by placing a 1-2 cm pad of Celite® in a Büchner funnel over filter paper. Wet the Celite pad with methanol.
-
Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.[9]
-
Crucial Safety Step : Wash the filter cake with additional methanol, ensuring the catalyst on the Celite pad does not go dry.[8]
-
Transfer the wet, used catalyst/Celite mixture into a dedicated waste container with water to quench its reactivity.[8]
-
-
Isolation of Crude Product :
-
Combine the filtrates and remove the solvent using a rotary evaporator. This will yield the crude (6-methylmorpholin-2-yl)methanol, often as an oil or waxy solid.
-
Purification Protocol: Column Chromatography
The basic nitrogen of the morpholine can cause streaking on silica gel. To mitigate this, a basic modifier is added to the eluent.[10]
-
Prepare the Column : Pack a silica gel column using an eluent of 1% triethylamine in dichloromethane.
-
Load the Sample : Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elution : Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH), containing 1% triethylamine throughout.
-
Collect Fractions : Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Isolation : Combine the pure fractions and concentrate under reduced pressure to afford the purified (6-methylmorpholin-2-yl)methanol.
Alternative Methodology: Catalytic Transfer Hydrogenation (CTH)
CTH is an excellent alternative that avoids the direct use of flammable hydrogen gas.[11] Instead, a hydrogen donor molecule, such as ammonium formate, decomposes in situ on the catalyst surface to provide hydrogen for the reduction.[12][13]
Caption: N-debenzylation via catalytic transfer hydrogenation.
Experimental Protocol: CTH
-
Reaction Setup : To a round-bottom flask containing (4-Benzyl-6-methylmorpholin-2-yl)methanol (1.0 g, 4.52 mmol) and methanol (25 mL), carefully add 10% Pd/C (approx. 200 mg).
-
Addition of Hydrogen Donor : To this stirring suspension, add ammonium formate (1.43 g, 22.6 mmol, 5 equivalents) in one portion.[9][13]
-
Reaction Conditions : Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C for methanol).
-
Monitoring and Work-up : Monitor the reaction by TLC. Upon completion (typically 1-4 hours), cool the mixture to room temperature. The work-up, catalyst filtration, and purification steps are identical to those described in the catalytic hydrogenation protocol (steps 6-7 and the subsequent purification protocol).
Workflow and Logic Diagram
Caption: Experimental workflow for N-debenzylation.
Product Validation: Characterization Data
Successful synthesis of (6-methylmorpholin-2-yl)methanol should be confirmed by analytical techniques.
-
Product Name : ((2R,6R)-6-methylmorpholin-2-yl)methanol[14][15]
-
Molecular Formula : C₆H₁₃NO₂[15]
-
Molecular Weight : 131.17 g/mol [15]
-
Appearance : Typically a colorless oil or low-melting solid.
-
¹H NMR : Expected signals will include a doublet for the methyl group, multiplets for the morpholine ring protons, a signal for the N-H proton, and signals for the CH₂OH group. The aromatic signals from the benzyl group (typically ~7.3 ppm) will be absent.
-
Mass Spectrometry (ESI+) : Expected [M+H]⁺ = 132.10.
By following these detailed protocols and understanding the underlying principles, researchers can confidently and safely perform the N-debenzylation of (4-Benzyl-6-methylmorpholin-2-yl)methanol, a key transformation for advancing synthetic chemistry and drug discovery programs.
References
- Jure, M. (2007).
- WIPF Group, University of Pittsburgh.
- University of Wisconsin-Madison.
- Coleman, R. S., et al. (2018). Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis. Organic Letters, 20(22), 7332-7336.
- St-Jean, A.
- Fairhurst, R. A., et al. (2007). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters, 9(22), 4443-4446.
- US Patent US3736266A.
- ResearchGate.
- BenchChem.
- Master Organic Chemistry. Palladium on Carbon (Pd/C)
- Rhodium Archive.
- BenchChem.
- Organic Chemistry Division, ACS.
- Moriyama, K., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812-3815.
- Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate.
- Li, Y., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
- US Patent US6992037B2.
- BenchChem.
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
- Curly Arrow. (2010).
- AiFChem. 1700609-17-1 | ((2R,6R)-6-methylmorpholin-2-yl)methanol.
- PubChem. CID 97358948: ((2R,6R)-6-Methylmorpholin-2-yl)methanol.
- Electronic Supplementary Information. Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
- Sigma-Aldrich. 1821773-67-4 | ((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol.
- PubChemLite. [(2s,6r)-6-methylmorpholin-2-yl]methanol.
- Rewolinski, M. S., et al. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(48), 8493-8495.
- BLDpharm. 1821773-67-4|((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol.
- Organic Syntheses. Stannylamine Protocol (SnAP)
- BenchChem.
- Cantrell, B. E., et al. (1985). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. J. Chem. Soc., Perkin Trans. 1, 2465-2474.
- Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(1), 57-60.
- CymitQuimica. 1821773-67-4 | ((2R,6R)-4-benzyl-6-methylmorpholin-2-yl)methanol.
- BLDpharm. 2204141-66-0|rel-((2R,6R)-6-Methylmorpholin-2-yl)methanol hydrochloride.
- ChemUniverse. Q11639 | ((2R,6R)-6-METHYLMORPHOLIN-2-YL)METHANOL.
- PubChem. CID 59494846: ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol.
- BenchChem.
- Marcus, Y., & Glikberg, S. (1985). Recommended methods for the purification of solvents and tests for impurities: methanol and ethanol. Pure and Applied Chemistry, 57(6), 855-864.
- Burnett, N. H., & Shilabin, A. G. (2023).
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- 5. chem.uci.edu [chem.uci.edu]
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Application Notes and Protocols for the Alkylation of 6-Methylmorpholine Derivatives
Abstract
This document provides a comprehensive technical guide on the N-alkylation of 6-methylmorpholine derivatives, a critical transformation in the synthesis of pharmaceutically active compounds. N-alkylated morpholines are prevalent structural motifs in medicinal chemistry, valued for their physicochemical properties and biological activities.[1][2] This guide delves into the core mechanistic principles, explores the critical reaction parameters, and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals. Emphasis is placed on understanding the causal relationships behind experimental choices, particularly addressing the steric influence of the 6-methyl substituent.
Introduction: The Significance of the N-Alkyl-6-Methylmorpholine Scaffold
The morpholine ring is a privileged scaffold in modern drug discovery, appearing in numerous FDA-approved therapeutics.[3] Its nitrogen atom provides a key handle for functionalization, allowing for the modulation of a molecule's potency, selectivity, solubility, and metabolic stability. The introduction of a methyl group at the 6-position creates a specific stereochemical and conformational environment that can be crucial for optimizing interactions with biological targets. Consequently, the N-alkylation of 6-methylmorpholine derivatives is a frequently employed strategy for expanding chemical diversity and generating novel drug candidates.[1]
This guide moves beyond a simple recitation of procedures to provide a deeper understanding of the factors governing a successful alkylation, empowering researchers to troubleshoot and adapt protocols for their specific molecular contexts.
Mechanistic Foundations of N-Alkylation
The N-alkylation of a secondary amine, such as a 6-methylmorpholine derivative, is a cornerstone reaction in organic synthesis. Understanding the underlying mechanisms is paramount for rational protocol design.
The SN2 Pathway: The Workhorse Reaction
The most direct method for N-alkylation involves the reaction of the morpholine nitrogen with an alkyl electrophile, typically an alkyl halide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
-
Step 1: Nucleophilic Attack. The lone pair of electrons on the secondary amine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., an alkyl halide). This forms a new carbon-nitrogen bond and displaces the leaving group (e.g., a halide ion).
-
Step 2: Deprotonation. The initial product is a tertiary ammonium salt. A base present in the reaction mixture then deprotonates the nitrogen, yielding the neutral N-alkylated tertiary amine product. Often, an excess of the starting amine or an added inorganic/organic base serves this purpose.
A significant challenge in this process is the potential for over-alkylation . The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event that forms a quaternary ammonium salt.[4] However, the steric hindrance provided by the 6-methyl group on the morpholine ring can help mitigate this unwanted side reaction by impeding the approach of a second electrophile.[5]
Caption: General SN2 mechanism for N-alkylation of 6-methylmorpholine.
Alternative "Green" Strategies
Growing emphasis on sustainable chemistry has popularized alternative alkylation methods that avoid the use of alkyl halides and the generation of salt byproducts.
-
Reductive Amination: This powerful technique involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the target amine. This method is highly versatile but requires a separate reducing agent.
-
"Borrowing Hydrogen" / Hydrogen Autotransfer: This elegant, atom-economical strategy uses alcohols as the alkylating agents.[6] A metal catalyst (e.g., based on Ru, Ir, or Ni) temporarily "borrows" hydrogen from the alcohol to form an intermediate aldehyde.[6] This aldehyde then reacts with the amine to form an imine (releasing water), which is subsequently hydrogenated by the catalyst using the "borrowed" hydrogen to yield the final N-alkylated product.[7] This approach generates only water as a byproduct.[7]
Optimizing Reaction Conditions: A Parameter-by-Parameter Analysis
The success of an N-alkylation reaction hinges on the careful selection and optimization of several key parameters. The steric bulk of the 6-methyl group may necessitate more forcing conditions compared to unsubstituted morpholine.[5][7]
| Parameter | Role & Causality | Common Choices & Field Insights |
| Alkylating Agent | The source of the alkyl group (electrophile). Its reactivity dictates the required reaction conditions. | Alkyl Halides (R-X): Most common. Reactivity order: R-I > R-Br > R-Cl. Benzyl and allyl halides are highly reactive. Less reactive agents like alkyl chlorides may require higher temperatures or catalysts.[8] Alcohols (R-OH): Used in "Borrowing Hydrogen" protocols. Environmentally friendly. Primary alcohols are more reactive than secondary alcohols due to easier dehydrogenation to the corresponding aldehyde.[6][7] Carboxylic Acids (R-COOH): Can be used in reductive N-alkylation protocols with a suitable reducing agent like a silane or borazane.[9][10] |
| Base | Neutralizes the acidic byproduct (e.g., HBr) to drive the reaction forward. Can also deprotonate the amine to increase its nucleophilicity. | Inorganic Bases: K₂CO₃, Cs₂CO₃, NaOH, K-OtBu. Cesium carbonate (Cs₂CO₃) is particularly effective for challenging alkylations due to its high solubility and the "naked anion" effect of the carbonate.[11] Organic Bases: Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA). Often used as non-nucleophilic acid scavengers. |
| Solvent | Solubilizes reactants and influences reaction kinetics. | Polar Aprotic: Acetonitrile (ACN), Dimethylformamide (DMF), Tetrahydrofuran (THF). Ideal for SN2 reactions as they solvate the cation but leave the nucleophilic amine relatively free, enhancing its reactivity.[8] Alcohols: Methanol, Ethanol. Can serve as both solvent and reactant in some protocols. |
| Temperature | Controls the rate of reaction. | Room Temp to Reflux: Typically, reactions are run from 25 °C to the reflux temperature of the solvent (e.g., ACN at ~82 °C). Less reactive electrophiles or sterically hindered substrates often require heating.[8] Microwave irradiation can dramatically reduce reaction times. |
| Additives/Catalysts | Accelerate the reaction or enable alternative pathways. | Phase-Transfer Catalysts (PTC): Tetrabutylammonium bromide (TBAB) is used in biphasic (e.g., aqueous/organic) systems to shuttle the amine anion into the organic phase. Metal Catalysts: Cp*Ir, NNN-Ni(II), and Ru complexes are employed for "Borrowing Hydrogen" reactions with alcohols.[6][12] |
Detailed Experimental Protocol: N-Benzylation of 6-Methylmorpholine
This protocol describes a representative SN2 alkylation using benzyl bromide, a common and moderately reactive electrophile.
Objective: To synthesize 4-benzyl-6-methylmorpholine.
Materials:
-
6-Methylmorpholine (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous powder (2.0 eq)
-
Acetonitrile (ACN), anhydrous (0.1 M concentration relative to the limiting reagent)
-
Ethyl acetate (for workup)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates and chamber
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Benzyl bromide is a lachrymator and is corrosive. Handle with extreme care.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-methylmorpholine, anhydrous potassium carbonate, and anhydrous acetonitrile.
-
Initiation: Begin vigorous stirring to create a fine suspension. Slowly add benzyl bromide to the mixture dropwise at room temperature.
-
Heating & Monitoring: Attach a reflux condenser and heat the reaction mixture to 80 °C. Monitor the progress of the reaction by TLC (e.g., using a 9:1 ethyl acetate/hexanes mobile phase) until the starting 6-methylmorpholine spot has been consumed (typically 4-8 hours).
-
Workup - Quenching & Extraction: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid K₂CO₃ and rinse the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The aqueous washes remove any remaining inorganic salts and acidic impurities.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate on the rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure 4-benzyl-6-methylmorpholine.
Sources
- 1. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Steric effects - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Catalytic reductive N-alkylation of amines using carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
Catalytic hydrogenation of benzyl-protected morpholine intermediates
Catalytic Hydrogenation Protocols & Troubleshooting Guide
Abstract
The removal of N-benzyl protecting groups from morpholine intermediates is a cornerstone transformation in medicinal chemistry, yet it is frequently plagued by stalled conversion, catalyst poisoning, and over-reduction. This application note provides a scientifically grounded guide to optimizing this hydrogenolysis. We move beyond generic "Pd/C + H2" instructions to explore the critical role of protonation strategies, catalyst selection (Pearlman’s vs. Pd/C), and transfer hydrogenation alternatives.
Mechanistic Insight: The "Amine Poisoning" Challenge
To optimize N-debenzylation, one must understand why it fails. The reaction follows a Langmuir-Hinshelwood mechanism where both hydrogen and the substrate adsorb onto the catalyst surface.
The Morpholine Problem:
Morpholine is a secondary amine with a pKa of ~8.3. Unlike simple benzyl ethers, the product of N-benzyl morpholine hydrogenolysis is a free secondary amine. This product is a strong
Visualization: Mechanism & Poisoning Pathway
The following diagram illustrates the competitive adsorption that dictates reaction kinetics.
Figure 1: Mechanistic pathway highlighting the product inhibition loop where the generated amine blocks Pd active sites.
Critical Parameters & Optimization
3.1 The Acid Strategy (Protonation)
The most effective way to prevent catalyst poisoning is to mask the nitrogen lone pair.
-
Method: Add 1.05–1.1 equivalents of acid (HCl, Acetic Acid, or TFA) relative to the substrate.
-
Result: The amine becomes an ammonium salt (
). Ammonium species do not coordinate strongly to Palladium, leaving the active sites free for H2 activation. -
Bonus: Acidic conditions significantly accelerate the reaction rate, often reducing reaction times from 24h to <4h [1].
3.2 Catalyst Selection: Pd/C vs. Pearlman's
| Feature | Palladium on Carbon (10% Pd/C) | Pearlman's Catalyst (20% Pd(OH)₂/C) |
| Nature | Pre-reduced Pd(0) metal. | Pd(II) hydroxide; reduces to highly active Pd(0) in situ.[1] |
| Activity | Moderate. Good for simple substrates. | High. "The Nuclear Option" for stubborn groups. |
| Selectivity | Higher.[2][3] Less likely to reduce rings. | Lower. Risk of ring hydrogenation if left too long. |
| Best For | Standard debenzylation. | Sterically hindered amines or stalled reactions [2]. |
3.3 Solvent Effects
-
Methanol (MeOH): The standard solvent. High H2 solubility. Risk:[1][4][5][6] Flammability.
-
Ethanol (EtOH): Safer alternative, slightly slower rates.
-
Acetic Acid (AcOH): Excellent solvent. Acts as both solvent and proton source.[3][5] Highly recommended for sluggish reactions.
Experimental Protocols
Protocol A: Standard Acid-Promoted Hydrogenolysis (Balloon)
Best for: Routine deprotection of N-benzyl morpholines without sensitive functional groups.
Reagents:
-
Substrate (1.0 mmol)[7]
-
10% Pd/C (Type: Degussa E101 or similar, 50% water wet) - 10 wt% loading
-
Solvent: Methanol (10 mL)
-
Additive: 1M HCl in MeOH (1.1 mL, 1.1 eq) OR Glacial Acetic Acid (1 mL)
Procedure:
-
Safety First: Pd/C is pyrophoric when dry.[7] Always weigh the catalyst into a flask pre-filled with a small amount of inert solvent (e.g., toluene or water) or use water-wet catalyst.
-
Dissolution: Dissolve the substrate in Methanol and add the Acid source.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under a nitrogen blanket.
-
Purge: Seal the flask with a septum. Insert a needle connected to a vacuum/inert gas manifold. Evacuate (15s) and backfill with Nitrogen (3x).
-
Hydrogenation: Evacuate and backfill with Hydrogen (balloon) (3x). Leave the H2 balloon connected.
-
Agitation: Stir vigorously ( >800 RPM). Mass transfer of H2 gas into the liquid is the rate-limiting step.
-
Monitoring: Check TLC/LCMS after 2 hours.
-
Workup:
Protocol B: Catalytic Transfer Hydrogenation (CTH)
Best for: Labs without H2 cylinders, or when high selectivity is needed (e.g., avoiding de-halogenation).
Reagents:
-
Substrate (1.0 mmol)[7]
-
10% Pd/C (10-20 wt% loading)
-
Ammonium Formate (5.0 - 10.0 equivalents)
-
Solvent: Methanol (reflux)
Procedure:
-
Suspend substrate and Pd/C in Methanol under Nitrogen.
-
Add Ammonium Formate in one portion.
-
Heat to reflux (65°C) for 1-4 hours. The decomposition of formate releases H2 and CO2/NH3 in situ.
-
Monitor vigorously; this reaction is often faster than balloon hydrogenation [3].
-
Cool, filter through Celite, and concentrate.
Troubleshooting & Selectivity Guide
Decision Tree: Optimization Logic
Use this flow to diagnose stalled reactions.
Figure 2: Troubleshooting logic for optimizing reaction conditions.
Handling Halogens (Cl, Br, I)
A common failure mode is the accidental removal of halogens (dehalogenation) alongside the benzyl group.
-
The Risk: Pd/C is excellent at cleaving Aryl-Cl/Br bonds.
-
The Solution:
-
Acidic Buffer: Dehalogenation is favored in basic/neutral media. Strictly acidic conditions (HCl) suppress this [4].
-
Catalyst Switch: Use Platinum on Carbon (Pt/C) or Sulfided Platinum . Pt is much less active for oxidative addition into C-Hal bonds than Pd, but will still cleave benzylic amines.
-
Transfer Hydrogenation: Ammonium formate protocols are often more selective for Benzyl vs. Aryl-Halide than H2 gas protocols.
-
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Benzylamines.[7][8][9][10] John Wiley & Sons.
-
Pearlman's Catalyst Usage. Bernotas, R. C., & Cube, R. V. (1990).[2] The Use of Pearlman's Catalyst for Selective N-Debenzylation.[2][3] Synthetic Communications.[2][11]
-
Transfer Hydrogenation Protocol. Ram, S., & Spicer, L. D. (1987).[2][11][12] Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.[2][6][8][11][12][13] Synthetic Communications.[2][11]
-
Selectivity (Dehalogenation Control). David, A., & Vannice, M. A. (2006).[14] Control of catalytic debenzylation and dehalogenation reactions. Journal of Catalysis.[14]
Sources
- 1. reddit.com [reddit.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 5. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 12. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 14. semanticscholar.org [semanticscholar.org]
Reagents for hydroxymethylation of 4-benzyl-6-methylmorpholine
Application Note: Regioselective Hydroxymethylation of 4-Benzyl-6-Methylmorpholine
Part 1: Executive Summary & Strategic Analysis
The hydroxymethylation of 4-benzyl-6-methylmorpholine represents a significant challenge in saturated heterocycle functionalization. Unlike simple morpholines, this substrate contains two competing directing features: the nitrogen lone pair (directing
The Core Challenge: Standard industrial routes to hydroxymethylated morpholines (e.g., 2-hydroxymethyl derivatives) typically rely on de novo synthesis from chiral epoxides or amino alcohols. However, post-synthetic functionalization of the intact morpholine ring requires kinetic control to bypass the thermodynamic preference for benzylic deprotonation.
The Solution:
This guide details a Direct
Part 2: Mechanistic Grounding & Reagent Selection
The Reagent System
| Reagent | Role | Critical Attribute |
| Lithiating Agent | Stronger base than | |
| TMEDA (N,N,N',N'-Tetramethylethylenediamine) | Ligand / De-aggregator | Breaks hexameric BuLi aggregates; coordinates Li+ to the N-lone pair of morpholine, directing the base to the |
| Paraformaldehyde (Depolymerized) | Electrophile | Source of anhydrous formaldehyde ( |
| Anhydrous THF | Solvent | Co-ordinating solvent that supports the polar organolithium intermediate.[1] |
Pathway Logic (DOT Visualization)
The following diagram illustrates the kinetic competition between ring lithiation (Pathway A - Desired) and benzylic lithiation (Pathway B - Undesired), and the subsequent trapping.
Caption: Kinetic pathway bifurcation. Low temperature (-78°C) and TMEDA are strictly required to favor the green pathway (Ring Lithiation) over the red pathway.
Part 3: Detailed Experimental Protocol
Safety Warning: sec-Butyllithium is pyrophoric.[1] All transfers must occur under positive Argon/Nitrogen pressure.[1] Paraformaldehyde depolymerization generates toxic fumes; use a fume hood.[1]
Protocol 1: C3-Hydroxymethylation via -Lithiation
Step 1: Reagent Preparation
-
Dry Paraformaldehyde: Dry paraformaldehyde (3.0 eq) in a vacuum desiccator over
for 24 hours. -
Formaldehyde Source: Just prior to the quench, heat the paraformaldehyde in a separate flask connected via a wide-bore cannula to the reaction vessel, or prepare a monomeric solution by heating paraformaldehyde in anhydrous THF and using the supernatant. Note: Using solid paraformaldehyde directly often leads to poor conversion due to slow depolymerization.
Step 2: Lithiation (The Critical Phase)
-
Charge a flame-dried Schlenk flask with 4-benzyl-6-methylmorpholine (1.0 eq, e.g., 500 mg) and anhydrous TMEDA (1.2 eq).
-
Dissolve in anhydrous THF (concentration ~0.2 M).
-
Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.
-
Add
-BuLi (1.2 eq, 1.3 M in cyclohexane) dropwise via syringe pump over 20 minutes.-
Why? Slow addition prevents local heating, which triggers benzylic deprotonation.[1]
-
-
Stir at -78°C for 45 minutes .
-
Checkpoint: The solution often turns a bright yellow/orange color, indicating the formation of the organolithium species.
-
Step 3: Trapping and Quench
-
Introduce the Formaldehyde source:
-
Method A (Gas): Bubble formaldehyde gas (generated by heating the solid in the satellite flask) into the -78°C reaction mixture for 15 minutes.
-
Method B (Solution): Cannulate the supernatant of a saturated formaldehyde/THF solution (prepared hot, cooled to RT) into the reaction mixture.
-
-
Allow the mixture to warm slowly to 0°C over 2 hours.
-
Quench with saturated aqueous
(5 mL).
Step 4: Workup and Purification
-
Extract with EtOAc (3 x 20 mL).
-
Wash combined organics with Brine, dry over
, and concentrate. -
Purification: Flash chromatography on silica gel.
Protocol 2: Alternative Route (If Benzylic Attack Dominates)
If Protocol 1 yields high benzylic substitution (>30%), switch to the Vilsmeier-Haack / Reduction sequence, although this is less direct for saturated systems. A more robust alternative for N-benzyl substrates is the Anodic Oxidation (Shono Oxidation) followed by cyanide trapping and hydrolysis/reduction, though this installs the group at the same
Part 4: Data Analysis & Validation
Expected Analytical Signatures
| Technique | Observation | Interpretation |
| TLC | New spot, lower | Hydroxyl group increases polarity significantly.[1] |
| 1H NMR | Disappearance of one | Confirmation of functionalization. |
| Stereochemistry | NOE correlation between C3-H and C6-Me. | Trans-selectivity is expected.[1] The bulky |
Troubleshooting Matrix
| Issue | Root Cause | Corrective Action |
| Low Yield / SM Recovery | Incomplete lithiation or wet THF.[1] | Re-distill TMEDA; ensure temp stays <-70°C; increase |
| Benzylic Substitution | Temp too high during addition; | Strictly maintain -78°C; use |
| Complex Mixture | Polymerization of formaldehyde.[1] | Use gaseous formaldehyde generation rather than adding solid paraformaldehyde.[1] |
Part 5: References
-
Beak, P., & Lee, W. K. (1989).[1]
-Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions.[1]Journal of Organic Chemistry , 54, 458–464.[1] Link[1] -
Gawley, R. E., & Zhang, Q. (1993).[1] Regioselective and Stereoselective Lithiation of N-Benzyl Piperidines and Morpholines.[1]Journal of the American Chemical Society , 115, 7515–7516. Link[1]
-
Coldham, I., & Leonori, D. (2010).[1] Lithiation-trapping of N-Boc heterocycles.[1][2][3]Organic & Biomolecular Chemistry , 8, 2609-2616.[1] (Note: Discusses the superiority of Boc over Benzyl for ring lithiation). Link
-
University of Leeds / White Rose eTheses. (2014). High Temperature Lithiation-trapping of Nitrogen and Oxygen Heterocycles.[1] (Detailed discussion on N-benzyl morpholine lithiation challenges, see Chapter 3). Link
-
Sigma-Aldrich. Product Specification: (S)-4-Benzyl-2-(hydroxymethyl)morpholine.[1] (Reference for the commercially available C2-isomer, distinct from the C3-isomer produced via lithiation). Link
Sources
Troubleshooting & Optimization
Overcoming low solubility of morpholine salts in non-polar solvents
Topic: Overcoming Low Solubility of Morpholine Salts in Non-Polar Solvents Content Type: Technical Support Center & Troubleshooting Guide
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Welcome to the technical support hub for morpholine chemistry. If you are experiencing precipitation, "oiling out," or poor reactivity of morpholine salts (e.g., morpholinium chloride, trifluoroacetate) in non-polar media like toluene, hexane, or diethyl ether, you are encountering the Lattice Energy Trap .
This guide provides field-proven protocols to overcome the ionic lattice barrier, enabling homogeneous reactions and efficient extractions in non-polar environments.
Part 1: The Diagnostic Module
Before attempting a fix, identify your specific scenario using the decision matrix below. Morpholine salts are ionic lattices; non-polar solvents cannot overcome this lattice energy without assistance.
Visual Logic: The Solubilization Decision Tree
Caption: Figure 1. Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Part 2: Technical Solutions & Protocols
Solution A: The Lipophilic Counter-Ion Strategy (Metathesis)
Best For: Designing new formulations or when the specific anion is not critical to the biological activity.
The Science: Standard morpholine salts (HCl, Sulfate) have high lattice energy and high charge density. By swapping the small inorganic anion for a bulky, lipophilic anion (e.g., Oleate, Docusate, Tosylate), you reduce the lattice energy and provide a "greasy" tail that interacts favorably with non-polar solvents [1, 3].
Comparative Solubility Data:
| Morpholine Salt Type | Counter-Ion | Solubility in Water | Solubility in Toluene/Hexane | Application |
| Morpholinium Chloride | Cl⁻ (Small, Hard) | High | Negligible | Standard synthesis |
| Morpholinium Oleate | C18 Fatty Acid | Moderate (Emulsion) | High | Waxes, Corrosion Inhibition [3] |
| Morpholinium Docusate | Dioctyl Sulfosuccinate | Low | Very High | Lipid-based Drug Delivery [5] |
| Morpholinium Tosylate | p-Toluenesulfonate | High | Low-Moderate | Intermediate polarity |
Protocol: Preparation of Morpholinium Oleate (In-Situ)
-
Calculate: Determine the molar amount of morpholine free base required.
-
Dissolve: Dissolve 1.0 equivalent of Oleic Acid in your non-polar solvent (e.g., Toluene).[1]
-
Add: Add 1.0 equivalent of Morpholine dropwise to the stirring solution.
-
Result: The solution should remain clear. You now have a dissolved morpholine salt.[1][3][4][5] The oleate tail acts as a solubilizing tag.
Solution B: Phase Transfer Catalysis (PTC)
Best For: When you must react an inorganic morpholine salt (like Morpholine HCl) with a non-polar reagent and cannot change the starting material.
The Science: A Phase Transfer Catalyst (typically a quaternary ammonium salt like TBAB) acts as a shuttle. It pairs with the morpholine anion (or deprotonated morpholine) at the interface, drags it into the organic layer to react, and returns to the interface [4].
Workflow Diagram: PTC Mechanism
Caption: Figure 2. The catalytic cycle showing how the quaternary ammonium catalyst (Q+) shuttles the morpholine species (M) into the organic phase.
Protocol: PTC Reaction Setup
-
Biphasic Setup: Mix your non-polar solvent (containing the electrophile) and a concentrated aqueous solution of your morpholine salt (or solid salt suspension).
-
Catalyst Addition: Add 1–5 mol% of Tetrabutylammonium Bromide (TBAB) or Aliquat 336 .
-
Agitation: Vigorous stirring is critical to maximize the interfacial surface area.
-
Temperature: Heat to 50–80°C. The catalyst will facilitate the reaction across the phase barrier without requiring the salt to fully dissolve in the bulk organic solvent.
Solution C: The "Free-Base & Re-Salt" Strategy
Best For: Purification steps where the salt is "stuck" in the wrong phase.
The Science: Morpholine has a pKa of ~8.[6]3. By adjusting the pH above 10, you remove the charge, converting the salt back to the neutral "free base" oil, which is miscible with almost all organic solvents (toluene, ether, etc.). You can then re-acidify later if the salt form is required for stability [2].
Protocol:
-
Basify: Add 2M NaOH or saturated NaHCO₃ to your aqueous morpholine salt solution until pH > 10.
-
Extract: Extract 3x with the non-polar solvent (Toluene/Hexane). The morpholine is now in the organic layer.[1][7]
-
Process: Perform your required non-polar reaction or purification.
-
Re-Salt (Optional): To return to a salt form, bubble dry HCl gas through the organic layer or add a stoichiometric amount of acid in ether. The pure salt will precipitate out.
Part 3: Frequently Asked Questions (FAQs)
Q1: I am trying to make an enamine using morpholine and a ketone in toluene, but the morpholine salt is precipitating on the flask walls. Why? A: Enamine formation generates water. If you are using an acid catalyst (like p-TsOH), you are forming a salt in situ.
-
Fix: Use a Dean-Stark trap to continuously remove water.[2][8] This drives the equilibrium toward the enamine.[2] Ensure you are using the free base of morpholine initially, with only a catalytic amount of acid, rather than starting with the stoichiometric salt [2].
Q2: Can I use "Ionic Liquids" to solve this? A: Yes. Morpholinium-based ionic liquids (e.g., N-alkyl-N-methylmorpholinium) are essentially "liquid salts." By selecting a lipophilic anion like Bis(trifluoromethanesulfonyl)imide (TFSI) , you can create a morpholine salt that is hydrophobic and miscible with organic solvents, useful as a reaction medium or electrolyte [6].
Q3: My morpholine oleate solution in hexane is cloudy. Is it dissolved? A: It may be forming reverse micelles . Fatty acid salts often aggregate in non-polar solvents with the polar heads inward and non-polar tails outward. This is usually sufficient for reactivity, but it may not look like a "true" clear solution. If it separates into two distinct bulk layers, add a small amount (1-5%) of a co-solvent like isopropanol to break the emulsion.
References
-
Rationalizing Counterion Selection for the Development of Lipophilic Salts. National Institutes of Health (PMC). Available at: [Link]
-
Morpholine: Chemical Properties and Reactivity. National Center for Biotechnology Information (PubChem). Available at: [Link]
-
Lipophilic Salts: Opportunities in Oral Drug Delivery. Drug Development & Delivery. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 4. Morpholine [drugfuture.com]
- 5. polybluechem.com [polybluechem.com]
- 6. Morpholine - Sciencemadness Wiki [sciencemadness.org]
- 7. Morpholine - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Removing Residual Benzyl Chloride from Morpholine Reaction Mixtures
Welcome to the technical support center for the synthesis of N-benzylmorpholine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing residual benzyl chloride from their reaction mixtures. Below, you will find a combination of frequently asked questions, in-depth troubleshooting guides, and detailed experimental protocols to ensure you obtain your desired product with high purity.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the presence of residual benzyl chloride after the reaction?
There are several common reasons why you might observe unreacted benzyl chloride:
-
Stoichiometry: An excess of benzyl chloride is often used to drive the reaction to completion. However, this necessitates an effective post-reaction purification strategy.
-
Reaction Kinetics: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Reagent Purity: Impurities in the starting materials, such as benzaldehyde in benzyl chloride, can lead to side reactions and incomplete conversion.[1]
-
Base Equivalents: In cases where a base is used to scavenge the HCl byproduct, using less than a stoichiometric amount can slow down or stall the reaction.
Q2: What are the key physical properties I should consider for purification?
Understanding the physical properties of the reactants and the product is crucial for designing an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| Benzyl Chloride | 126.58 | 179 | Very slightly soluble (0.05% at 20 °C)[2] |
| Morpholine | 87.12 | 129 | Miscible |
| N-Benzylmorpholine | 177.25 | ~309 (estimate)[3] | Sparingly soluble |
Benzyl chloride's low water solubility and relatively high boiling point are key factors to consider during aqueous workups and distillations.[2][4]
Q3: What are the most common methods for removing unreacted benzyl chloride?
The choice of method depends on the scale of your reaction and the desired final purity. The most common techniques are:
-
Aqueous Workup: Washing the organic reaction mixture with water or a basic solution (like sodium bicarbonate) can help hydrolyze some of the benzyl chloride to the more water-soluble benzyl alcohol.[5]
-
Quenching/Scavenging: Adding a nucleophilic reagent, such as an amine or a thiol, can react with the excess benzyl chloride, converting it into a more easily separable derivative. Polymer-bound scavengers are particularly useful for simplifying purification.[6]
-
Column Chromatography: For achieving high purity, silica gel chromatography is a very effective method to separate N-benzylmorpholine from residual benzyl chloride and other byproducts.[7][8]
-
Distillation: Due to the significant difference in boiling points, vacuum distillation can be employed to separate the more volatile benzyl chloride from the N-benzylmorpholine product.[9]
Q4: How can I effectively monitor the reaction to confirm the consumption of benzyl chloride?
Regular monitoring is key to avoiding unnecessary excess of benzyl chloride and ensuring the reaction has gone to completion.
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to visualize the disappearance of the benzyl chloride spot and the appearance of the N-benzylmorpholine product spot.[7][8][10] A co-spot of the starting material and reaction mixture is recommended for accurate comparison.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative data on the consumption of benzyl chloride and the formation of the product.[1][11][12] They are particularly useful for detecting low levels of residual starting material.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the characteristic benzylic protons of benzyl chloride and the appearance of the new benzylic protons of the product.
II. Troubleshooting Guide
Problem: My TLC plate shows a persistent benzyl chloride spot, even after extended reaction time.
Possible Causes and Solutions:
-
Insufficient Base: If you are using a base to neutralize the HCl formed during the reaction, an insufficient amount can lead to a buildup of morpholine hydrochloride, which is less nucleophilic.
-
Solution: Ensure at least two equivalents of morpholine are used, or add an alternative, non-nucleophilic base like triethylamine or potassium carbonate.
-
-
Low Reaction Temperature: The reaction rate might be too slow at the current temperature.
-
Solvent Effects: The choice of solvent can influence the reaction rate.
Problem: My crude NMR shows signals for both product and benzyl chloride. How can I remove the remaining benzyl chloride post-reaction?
If the reaction has stalled or was run with excess benzyl chloride, a post-reaction quench is often the most effective solution.
Solution: Amine Quench
Adding a small amount of a highly nucleophilic but easily separable amine can consume the remaining benzyl chloride.
-
Recommendation: Add a small amount of a primary amine like ethylenediamine or a secondary amine like piperidine to the reaction mixture and stir for a few hours. The resulting benzylated amine will have very different polarity from your product, making it easily removable by an acidic wash during the workup.
Problem: I've performed an aqueous wash, but a significant amount of benzyl chloride remains.
Possible Causes and Solutions:
-
Slow Hydrolysis Rate: Benzyl chloride hydrolyzes relatively slowly in neutral water.[2]
-
Solution 1: Basic Wash: Wash the organic layer with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide. This will accelerate the hydrolysis of benzyl chloride to benzyl alcohol, which has higher water solubility.[14][15][16] Be mindful that vigorous or prolonged exposure to strong base could potentially degrade your product.
-
Solution 2: Multiple Extractions: Perform multiple washes with water or brine to maximize the removal of any formed benzyl alcohol and other water-soluble impurities.[17]
-
Problem: I am considering vacuum distillation, but I'm worried about product decomposition.
Recommendations and Precautions:
-
High Boiling Point of Product: N-benzylmorpholine has a high boiling point, making vacuum distillation a viable option to remove the more volatile benzyl chloride.[3][9]
-
Thermal Stability: While N-benzylmorpholine is relatively stable, prolonged heating at high temperatures can lead to degradation.
-
Precaution: Use a good vacuum source to lower the boiling points of the components as much as possible. A short-path distillation apparatus is recommended to minimize the time the product spends at high temperatures. Monitor the temperature of the distilling vapor closely.
-
III. Detailed Protocols
Protocol 1: Standard Aqueous Workup for Benzyl Chloride Removal
-
Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl to remove excess morpholine.
-
Saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and promote hydrolysis of benzyl chloride.[18]
-
Brine (saturated aqueous NaCl) to reduce the solubility of organic compounds in the aqueous layer.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
Protocol 2: Quenching with a Scavenger Resin
-
Following the reaction, add a polymer-supported amine (scavenger) resin to the reaction mixture.[6][19]
-
Stir the mixture at room temperature for several hours or overnight. The resin will react with and sequester the excess benzyl chloride.
-
Monitor the disappearance of benzyl chloride from the solution by TLC or GC.
-
Once the scavenging is complete, filter off the resin.
-
Wash the resin with a small amount of the reaction solvent.
-
Combine the filtrates and proceed with the standard aqueous workup (Protocol 1) to remove other impurities.
Protocol 3: Column Chromatography for High-Purity N-Benzylmorpholine
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column using a suitable solvent system. A gradient elution starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate is often effective.
-
Carefully load the adsorbed product onto the top of the column.
-
Elute the column, collecting fractions and monitoring them by TLC.[20]
-
Combine the pure fractions containing N-benzylmorpholine and remove the solvent under reduced pressure.
IV. Visual Guides
Caption: General workflow for the synthesis and purification of N-benzylmorpholine.
Caption: Decision tree for selecting a purification strategy.
V. Data Summary
Table 1: Physical Properties of Key Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Benzyl Chloride | C₇H₇Cl | 126.58 | 179 | 1.100[2] |
| Morpholine | C₄H₉NO | 87.12 | 129 | 1.007 |
| N-Benzylmorpholine | C₁₁H₁₅NO | 177.25 | ~309 (estimate)[3] | 1.039 (estimate)[3] |
Table 2: Comparison of Purification Techniques
| Method | Best For | Pros | Cons |
| Aqueous Workup | Initial bulk removal | Fast, inexpensive, good for large scale. | Often incomplete removal of benzyl chloride. |
| Scavenger Resins | Removing small to moderate excess | High selectivity, simple filtration workup.[6] | Cost of resin, can require long reaction times. |
| Column Chromatography | Achieving high purity | Excellent separation of similar compounds.[20] | Time-consuming, uses large solvent volumes, not ideal for very large scale. |
| Vacuum Distillation | Large scale purification | Effective for compounds with different boiling points, avoids large solvent waste. | Potential for thermal degradation of product, requires specialized equipment.[9] |
VI. References
-
SciSpace. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatogra. SciSpace. [Link]
-
MDPI. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. MDPI. [Link]
-
ACS Publications. Monolithic Scavenger Resins by Amine Functionalizations of Poly(4-vinylbenzyl chloride-co-divinylbenzene) PolyHIPE Materials. Organic Letters. [Link]
-
PMC. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. PMC. [Link]
-
Dongguk University. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Dongguk University. [Link]
-
Sciencemadness Discussion Board. Interesting benzyl chloride synth I discovered. Sciencemadness Discussion Board. [Link]
-
Brainly.in. (b) benzyl chloride gets easily hydrolysed by aqueous naoh as chlorobenzene has partial double bond. Brainly.in. [Link]
-
Wikipedia. Benzyl chloride. Wikipedia. [Link]
-
MDPI. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI. [Link]
-
Quora. What is the full reaction mechanism for benzyl chloride + NaOH? Quora. [Link]
-
Google Patents. Benzyl morpholine derivatives. Google Patents.
-
Allen. when benzyl chloride is boiled with aqueous KOH solution and the solution is acidified by a few drops of dilute HNO_(3) followed by AgNO_(3) solution, a white precipitate is formed. However, no such precipitate is noticed when the reaction is carried with chlorobenzene. explain. Allen. [Link]
-
ResearchGate. Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? ResearchGate. [Link]
-
Reddit. Benzyl Chloride removal? Reddit. [Link]
-
PMC. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. PMC. [Link]
-
Reddit. Problems with synthesis of Benzyl tosylate ( decomposition). Reddit. [Link]
-
LookChem. Cas 10316-00-4,4-benzylmorpholine. LookChem. [Link]
-
OSTI.gov. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.gov. [Link]
-
Sciencemadness Discussion Board. Removing excess Benzoyl Chloride. Sciencemadness Discussion Board. [Link]
-
Patsnap. Synthesis process of N-methylmorpholine. Patsnap. [Link]
-
Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses. [Link]
-
Taylor & Francis Online. Vacuum distillation – Knowledge and References. Taylor & Francis Online. [Link]
-
ACS Publications. Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development. [Link]
-
Star Pump Alliance. Vacuum Systems for extractive Distillation. Star Pump Alliance. [Link]
-
Google Patents. Synthesis method of substituted N-phenyl morpholine compound. Google Patents.
-
The Schlenk Line Survival Guide. Static Vacuum Distillation. The Schlenk Line Survival Guide. [Link]
-
PubMed. Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205. PubMed. [Link]
-
PMC. N-Benzyl-N-ethylmorpholinium chloride. PMC. [Link]
-
Matteo Fotografia. High-Purity Lab & Research Chemical Benzyl Chloride CAS 100-44-7. Matteo Fotografia. [Link]
-
PMC. N-Benzyl-N-methylmorpholinium chloride. PMC. [Link]
-
Google Patents. A kind of method for preparing N-formylmorpholine. Google Patents.
-
IN.gov. BENZYL CHLORIDE (C7H7Cl) Chemical Abstracts Service (CAS) Number: 100-44-7. IN.gov. [Link]
-
PMC. A Versatile Method of Ambient-Temperature Solvent Removal. PMC. [Link]
-
NIST WebBook. Benzyl chloride. NIST WebBook. [Link]
Sources
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- 2. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 3. lookchem.com [lookchem.com]
- 4. Benzyl chloride:Physical Properties and Chemical Properties_Chemicalbook [chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. benchchem.com [benchchem.com]
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- 12. mdpi.com [mdpi.com]
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- 14. brainly.in [brainly.in]
- 15. quora.com [quora.com]
- 16. Benzyl chloride: Synthesis, application and safety_Chemicalbook [chemicalbook.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Scavenger resins [rapp-polymere.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling (4-Benzyl-6-methylmorpholin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
As a novel morpholine derivative, (4-Benzyl-6-methylmorpholin-2-yl)methanol presents a unique set of handling challenges. While comprehensive toxicological data for this specific compound is not widely available, its structural alerts and the known hazards of related morpholine compounds necessitate a cautious and well-informed approach to personal protection. This guide provides a detailed, step-by-step framework for selecting and using Personal Protective Equipment (PPE) to ensure your safety in the laboratory.
Understanding the Risks: Hazard Profile
(4-Benzyl-6-methylmorpholin-2-yl)methanol is classified with the following hazard statements:
These classifications indicate that the primary routes of exposure and concern are ingestion and skin contact. The morpholine substructure also suggests potential for eye irritation and respiratory tract irritation if inhaled as a dust or aerosol.
The Core Principle: A Multi-Layered Defense
A robust PPE strategy for handling (4-Benzyl-6-methylmorpholin-2-yl)methanol relies on creating multiple barriers between you and the chemical. This involves a combination of engineering controls (such as fume hoods) and appropriate personal protective equipment.
Selecting the Right PPE: A Component-by-Component Guide
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.
Hand Protection: Your First Line of Defense
Given that skin irritation is a known hazard, selecting the correct gloves is paramount.
-
Recommended Glove Material: Nitrile gloves are a suitable initial choice for handling small quantities of (4-Benzyl-6-methylmorpholin-2-yl)methanol in a laboratory setting. For prolonged contact or when handling larger quantities, consider using thicker, chemical-resistant gloves such as butyl rubber or Viton™. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data if available.
-
Glove Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. Contaminated gloves should be replaced immediately and disposed of according to your institution's hazardous waste guidelines.
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Minimum Requirement: Safety glasses with side shields that conform to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory for all work with (4-Benzyl-6-methylmorpholin-2-yl)methanol.
-
Enhanced Protection: When there is a significant risk of splashing or aerosol generation, a face shield should be worn in addition to safety goggles.
Body Protection: Preventing Skin Contact
-
Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect your skin and personal clothing from accidental spills. Ensure the lab coat is fully buttoned.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, such as when transferring large volumes, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection: When Engineering Controls are Insufficient
-
Primary Control: All work with (4-Benzyl-6-methylmorpholin-2-yl)methanol should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
When a Respirator is Necessary: If work must be performed outside of a fume hood, or if there is a potential for aerosol generation that cannot be controlled by local exhaust ventilation, respiratory protection is required. A NIOSH-approved respirator with an organic vapor (OV) cartridge is a suitable choice. For higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[2]
Table 1: Summary of Recommended Personal Protective Equipment
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Handling small quantities in a fume hood | Nitrile gloves | Safety glasses with side shields | Laboratory coat | Not generally required |
| Handling large quantities or risk of splash | Chemical-resistant gloves (e.g., butyl rubber) | Safety goggles and face shield | Laboratory coat and chemical-resistant apron | Not generally required if in a fume hood |
| Work outside of a fume hood | Chemical-resistant gloves | Safety goggles and face shield | Laboratory coat and chemical-resistant apron | NIOSH-approved respirator with OV cartridge |
Procedural Discipline: Donning and Doffing PPE
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning Procedure
-
Lab Coat: Put on your laboratory coat and fasten all buttons.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on your safety goggles and/or face shield.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Procedure
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Face Shield and Goggles: Remove from the back of your head.
-
Lab Coat: Remove by unbuttoning and rolling it down your arms, turning it inside out.
-
Respirator (if required): Remove from the back of your head.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Emergency Preparedness: Responding to Exposures
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Waste Disposal: A Final, Critical Step
All disposable PPE contaminated with (4-Benzyl-6-methylmorpholin-2-yl)methanol, as well as any unused material, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with (4-Benzyl-6-methylmorpholin-2-yl)methanol.
Caption: PPE selection workflow for (4-Benzyl-6-methylmorpholin-2-yl)methanol.
References
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: Morpholine. Available at: [Link].
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
